Methyl 5-methoxypyridine-2-carboxylate
Description
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Structure
2D Structure
Properties
IUPAC Name |
methyl 5-methoxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-6-3-4-7(9-5-6)8(10)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTCNXIVWLMWQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558435 | |
| Record name | Methyl 5-methoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29681-39-8 | |
| Record name | Methyl 5-methoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-methoxypyridine-2-carboxylate (CAS: 29681-39-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-methoxypyridine-2-carboxylate, with the CAS number 29681-39-8, is a substituted pyridine derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a methoxy group and a methyl ester on a pyridine ring, makes it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its emerging role as a component in targeted protein degradation.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular formula of C₈H₉NO₃ and a molecular weight of 167.16 g/mol .[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 29681-39-8 | [1] |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [1] |
| Synonyms | Methyl 5-methoxypicolinate, 5-Methoxypyridine-2-carboxylic acid methyl ester | [2] |
| Storage | Room temperature, under inert atmosphere | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the esterification of its corresponding carboxylic acid, 5-methoxypyridine-2-carboxylic acid.
Synthesis of 5-Methoxypyridine-2-carboxylic Acid
A common method for the preparation of the precursor, 5-methoxypyridine-2-carboxylic acid, involves the hydrolysis of the corresponding methyl ester.
Experimental Protocol:
-
A solution of lithium hydroxide monohydrate (5.0 g) in water (10 mL) is added to a solution of this compound (4.0 g) in methanol (50 mL) at room temperature.[4]
-
The reaction mixture is stirred at room temperature for 12 hours.[4]
-
Subsequently, the pH of the reaction mixture is adjusted to 4-5 with 2M hydrochloric acid.[4]
-
The resulting precipitate is collected by filtration.[4]
-
The solid is washed with water and dried to afford 5-methoxypyridine-2-carboxylic acid (2.4 g).[4]
Esterification to this compound
The synthesis of the title compound is achieved through Fischer esterification of 5-methoxypyridine-2-carboxylic acid with methanol in the presence of an acid catalyst.
Experimental Protocol:
-
To a solution of 5-methoxypyridine-2-carboxylic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid or tosic acid) is added.
-
The reaction mixture is heated at reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification is typically achieved by column chromatography on silica gel.
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group protons (a singlet around 3.9 ppm), the methyl ester protons (a singlet around 3.9-4.0 ppm), and three aromatic protons on the pyridine ring in the range of 7.0-8.5 ppm. The ¹H NMR spectrum of the parent carboxylic acid, 5-methoxypyridine-2-carboxylic acid, in DMSO-d6 shows a methoxy signal at 3.93 ppm (s, 3H) and aromatic protons at 7.49-7.51 ppm (m, 1H), 8.03 ppm (d, J=7.2 Hz, 1H), and 8.36 ppm (d, J=2.8 Hz, 1H), along with the carboxylic acid proton at 12.85 ppm (s, 1H).[4]
¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbons of the methoxy and ester groups (around 50-60 ppm), the carbonyl carbon of the ester (around 165 ppm), and the carbons of the pyridine ring (in the aromatic region, typically 110-160 ppm).
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹. Other significant absorptions will include C-O stretching vibrations for the ester and methoxy groups, and C=C and C=N stretching vibrations of the pyridine ring. The asymmetric and symmetric stretching vibrations of the carboxylate group in metal carboxylates typically appear in the regions of 1650-1540 cm⁻¹ and 1450-1360 cm⁻¹, respectively.[5]
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound (167.16 g/mol ).
Reactivity and Potential Applications in Drug Discovery
The chemical structure of this compound provides several points for further chemical modification, making it a versatile intermediate in organic synthesis. The ester group can be hydrolyzed back to the carboxylic acid or converted to an amide. The pyridine ring can undergo various transformations, and the methoxy group can potentially be cleaved to a hydroxyl group.
Role as a Building Block in Targeted Protein Degradation
A significant application of this compound is its use as a "Protein Degrader Building Block".[1][6] This suggests its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[7] A PROTAC consists of three main components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[8]
This compound can be incorporated into the linker component of a PROTAC. The pyridine ring can provide a rigid scaffold within the linker, which can be crucial for establishing the optimal orientation of the two ligands for the formation of a stable ternary complex between the POI and the E3 ligase. The ester and methoxy functional groups offer handles for further chemical modifications to attach the POI and E3 ligase ligands.
References
- 1. Methyl 4-methoxypyridine-2-carboxylate | C8H9NO3 | CID 1519345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 29681-39-8 [amp.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 5-METHOXYPYRIDINE-2-CARBOXYLIC ACID | 29082-92-6 [chemicalbook.com]
- 5. Methyl 5-formylpyridine-2-carboxylate | C8H7NO3 | CID 15121205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. youtube.com [youtube.com]
- 8. chempep.com [chempep.com]
An In-depth Technical Guide to the Solubility of Methyl 5-methoxypyridine-2-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The molecular structure of methyl 5-methoxypyridine-2-carboxylate, featuring a polar pyridine ring, an ether group, and an ester functional group, suggests it will exhibit a range of solubilities in different organic solvents.
Predicted Solubility Profile
Based on the solubility of the parent compound, picolinic acid (pyridine-2-carboxylic acid), and the addition of a methyl ester and a methoxy group, a qualitative solubility profile for this compound can be predicted. Picolinic acid is very soluble in polar protic solvents like water and ethanol, and less soluble in polar aprotic and non-polar solvents.[1][2][3][4] The esterification of the carboxylic acid to a methyl ester will likely decrease its solubility in highly polar protic solvents like water but may increase its solubility in a broader range of organic solvents of moderate polarity.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble to Very Soluble | The presence of the polar pyridine nitrogen and ether oxygen allows for hydrogen bonding with the solvent. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dichloromethane, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Moderately Soluble | Dipole-dipole interactions between the solute and solvent molecules are expected to facilitate dissolution. |
| Non-Polar Aromatic | Toluene, Benzene | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar aromatic solvents. |
| Non-Polar Aliphatic | Hexane, Heptane | Insoluble | The significant difference in polarity between the solute and these non-polar solvents will likely result in very poor solubility. |
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended. These methods are standard in the pharmaceutical and chemical industries for establishing the solubility of a compound.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility.[3][4]
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath is recommended.
-
Phase Separation: Allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear, saturated supernatant.
-
Solvent Evaporation: Evaporate the solvent from the withdrawn sample under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute).
-
Mass Determination: Accurately weigh the remaining solid residue.
-
Calculation: Calculate the solubility in terms of g/L or mg/mL using the mass of the residue and the volume of the supernatant taken.
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method is a more sensitive and accurate technique, particularly for compounds with low solubility.
Methodology:
-
Preparation of Saturated Solution: Prepare a saturated solution as described in the gravimetric method.
-
Phase Separation: Separate the solid and liquid phases.
-
Dilution: Accurately dilute a known volume of the supernatant with a suitable solvent to a concentration within the linear range of the HPLC detector.
-
HPLC Analysis: Inject the diluted sample into an HPLC system equipped with a suitable column and detector (e.g., UV-Vis).
-
Quantification: Determine the concentration of the solute in the diluted sample by comparing its peak area to a standard calibration curve prepared with known concentrations of this compound.
-
Calculation: Calculate the original solubility, taking into account the dilution factor.
Synthesis Workflow
The synthesis of this compound typically involves the esterification of 5-methoxypyridine-2-carboxylic acid. The following diagram illustrates a general workflow for such a synthesis.
Caption: General synthesis workflow for this compound.
Logical Relationship for Solubility Testing
The following diagram outlines the logical steps involved in a comprehensive solubility assessment.
Caption: Logical workflow for determining the solubility profile of a compound.
Conclusion
References
Spectroscopic and Synthetic Profile of Methyl 5-methoxypyridine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Methyl 5-methoxypyridine-2-carboxylate (CAS No: 29681-39-8), a key intermediate in various chemical syntheses. The information is presented to facilitate its use in research, development, and drug discovery applications.
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound, providing a detailed fingerprint for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Specific ¹H and ¹³C NMR data for this compound were not found in the performed searches. Researchers should consider acquiring this data experimentally for full structural confirmation.
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Interpretation |
| Data not available in search results |
Note: Specific IR data for this compound were not found in the performed searches. Expected characteristic peaks would include C=O stretching for the ester and C-O stretching for the methoxy group and the ester.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| Data not available in search results |
Note: Specific mass spectrometry data for this compound were not found in the performed searches. The expected molecular ion peak [M]⁺ would be approximately 167.16 g/mol .
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is crucial for its reliable preparation in a laboratory setting. The synthesis typically involves two main stages: the synthesis of the parent carboxylic acid and its subsequent esterification.
Synthesis of 5-Methoxypyridine-2-carboxylic acid
A common route to 5-substituted picolinic acids involves the diazotization of an aminopyridine precursor followed by nucleophilic substitution and subsequent oxidation of a methyl group.
Esterification of 5-Methoxypyridine-2-carboxylic acid
The conversion of 5-Methoxypyridine-2-carboxylic acid to its methyl ester, this compound, can be achieved through standard esterification methods. One common and effective method is the Fischer-Speier esterification.
Protocol: Fischer-Speier Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-Methoxypyridine-2-carboxylic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent, for example, ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Logical Workflow for Synthesis
The synthesis of this compound follows a logical progression from a readily available starting material to the final product. This workflow can be visualized as follows:
In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-methoxypyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-methoxypyridine-2-carboxylate. Due to the absence of a publicly available experimental spectrum at the time of this writing, this guide presents a predicted spectrum based on established NMR principles and data from analogous substituted pyridine compounds. It includes a comprehensive experimental protocol for acquiring such a spectrum, a quantitative summary of the predicted spectral data, and a visual representation of the molecular structure and its proton coupling relationships.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR data for this compound is summarized in the table below. These predictions are derived from the analysis of substituent effects on the pyridine ring, where the electron-donating methoxy group (-OCH₃) and the electron-withdrawing methyl carboxylate group (-COOCH₃) influence the chemical shifts of the aromatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-3 | 8.10 | d | J ≈ 2.5 Hz | 1H |
| H-4 | 7.40 | dd | J ≈ 8.5, 2.5 Hz | 1H |
| H-6 | 8.45 | d | J ≈ 8.5 Hz | 1H |
| -OCH₃ (C5) | 3.90 | s | - | 3H |
| -OCH₃ (C2-ester) | 4.00 | s | - | 3H |
Note: These are estimated values and may differ from experimental results.
Detailed Experimental Protocol for ¹H NMR Spectroscopy
This section outlines a standard procedure for the acquisition of a high-resolution ¹H NMR spectrum of a small organic molecule like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆. The choice of solvent can slightly influence chemical shifts.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be around 4-5 cm.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent. Modern spectrometers can also reference the residual solvent peak.
NMR Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 MHz NMR spectrometer:
-
Instrument Tuning and Locking: Insert the sample into the spectrometer. The instrument should be tuned to the ¹H frequency, and the deuterium signal from the solvent should be used to "lock" the magnetic field, ensuring its stability throughout the experiment.
-
Shimming: The magnetic field homogeneity should be optimized by a process called shimming. This is crucial for obtaining sharp, well-resolved peaks. Most modern spectrometers have automated shimming routines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used for a routine ¹H spectrum.
-
Spectral Width: Set a spectral width that encompasses the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time (at): Typically set between 2 to 4 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): A delay of 1-5 seconds between pulses allows for the relaxation of the nuclei, which is important for accurate integration.
-
Number of Scans (ns): For a sample of this concentration, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.
-
Receiver Gain (rg): The receiver gain should be optimized to maximize the signal without causing receiver overload. This is often done automatically.
-
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum must be manually or automatically phased to ensure all peaks are in the pure absorption mode (upright and symmetrical).
-
Baseline Correction: A flat baseline should be established across the spectrum.
-
Referencing: The chemical shift scale (x-axis) is calibrated. If TMS was used, its signal is set to 0 ppm. Otherwise, the residual solvent peak is used as a reference (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
-
Peak Picking: The chemical shift of each peak is accurately determined.
Molecular Structure and J-Coupling Analysis
The following diagram illustrates the chemical structure of this compound and the predicted through-bond J-coupling interactions between the aromatic protons.
Caption: Molecular structure of this compound with predicted J-coupling.
An In-Depth Technical Guide to the Predicted 13C NMR Chemical Shifts of Methyl 5-methoxypyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 5-methoxypyridine-2-carboxylate. Due to the absence of publicly available experimental spectral data for this specific compound, this document outlines a predictive methodology based on established principles of NMR spectroscopy and substituent effects on the pyridine ring. This guide is intended to serve as a valuable reference for researchers in the fields of organic chemistry, medicinal chemistry, and drug development who may be working with this or structurally related molecules.
Predicted 13C NMR Chemical Shift Data
The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values have been estimated based on the known chemical shifts of pyridine and the application of substituent chemical shift (SCS) effects for methoxy and methyl carboxylate groups.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | ~148 |
| C3 | ~115 |
| C4 | ~140 |
| C5 | ~155 |
| C6 | ~122 |
| C=O | ~165 |
| O-CH3 (ester) | ~52 |
| O-CH3 (ether) | ~56 |
Methodology for Chemical Shift Prediction
The prediction of the 13C NMR chemical shifts was performed using the additive model of substituent chemical shifts (SCS). This approach starts with the known chemical shifts of the parent heterocycle, pyridine, and then modifies these values based on the expected electronic influence of the substituents at their respective positions.
The standard 13C NMR chemical shifts for pyridine in CDCl₃ are approximately:
-
C2/C6: 150 ppm
-
C3/C5: 124 ppm
-
C4: 136 ppm[1]
The following steps were taken to predict the chemical shifts of this compound:
-
Effect of the 2-Methyl Carboxylate Group (-COOCH₃): This electron-withdrawing group is expected to have a deshielding effect (downfield shift) on the carbon to which it is attached (C2) and an alternating effect on the other ring carbons.
-
Effect of the 5-Methoxy Group (-OCH₃): This electron-donating group is expected to have a strong shielding effect (upfield shift) on the ortho (C4 and C6) and para (C2) carbons, and a deshielding effect on the ipso carbon (C5).
-
Combined Effects: The individual substituent effects were additively applied to the base chemical shifts of pyridine to arrive at the predicted values for the substituted ring. The chemical shifts for the carbonyl and methyl carbons of the substituents were estimated from typical values for these functional groups.[2]
It is important to note that this additive model provides an estimation, and the actual experimental values may vary due to complex electronic and steric interactions between the substituents.
Experimental Protocols for 13C NMR Spectroscopy
While experimental data for the target molecule is not available, a general protocol for acquiring a 13C NMR spectrum of a similar organic compound is provided below. This protocol is based on standard laboratory practices.
1. Sample Preparation:
- Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
- Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
- The data should be acquired on a modern NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
- The spectrometer should be tuned to the 13C nucleus.
3. Data Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on a Bruker instrument).
- Acquisition Time (AQ): Typically 1-2 seconds.
- Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is needed.
- Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required, typically ranging from 128 to 1024 scans, depending on the sample concentration.
- Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the chemical shift range of most organic molecules.
- Temperature: The experiment is typically run at room temperature (e.g., 298 K).
4. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
- Perform baseline correction.
Logical Relationships and Substituent Effects
The following diagram illustrates the logical relationship between the substituents and their predicted influence on the 13C NMR chemical shifts of the pyridine ring in this compound. The electron-donating nature of the methoxy group and the electron-withdrawing nature of the methyl carboxylate group create a push-pull system that influences the electron density and, consequently, the magnetic environment of each carbon atom.
Caption: Substituent effects on the pyridine ring.
References
FT-IR Analysis of Methyl 5-methoxypyridine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of Methyl 5-methoxypyridine-2-carboxylate. This document outlines the expected vibrational frequencies, a detailed experimental protocol for acquiring the FT-IR spectrum, and a logical workflow for the analysis process.
Introduction to FT-IR Spectroscopy of Pyridine Derivatives
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups and elucidate the molecular structure of compounds.[1] By measuring the absorption of infrared radiation by a molecule, an FT-IR spectrum is generated, which provides a unique "molecular fingerprint." For pyridine derivatives like this compound, FT-IR is instrumental in confirming the presence of the pyridine ring, the methoxy group, and the methyl ester functionality. The vibrational frequencies observed in the spectrum are influenced by the nature and position of the substituents on the pyridine ring.[2]
Predicted FT-IR Spectral Data for this compound
The following table summarizes the predicted characteristic vibrational frequencies for this compound, based on the analysis of its constituent functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H (Pyridine) | Stretching | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (Methyl Ester & Methoxy) | Stretching | 3000 - 2850 | Medium |
| Carbonyl (C=O) of Ester | Stretching | 1750 - 1735 | Strong |
| Aromatic C=C and C=N (Pyridine Ring) | Stretching | 1650 - 1400 | Medium to Strong |
| C-H (Methyl) | Bending (Scissoring) | ~1470 | Medium |
| C-O-C (Methoxy Ether) | Asymmetric Stretching | 1310 - 1210 | Strong |
| C-O (Ester) | Stretching | 1300 - 1000 | Strong |
| C-O-C (Methoxy Ether) | Symmetric Stretching | 1050 - 1010 | Medium |
| Pyridine Ring | In-plane Bending | 1000 - 600 | Medium to Weak |
| Aromatic C-H (Pyridine) | Out-of-plane Bending | 900 - 650 | Strong |
Experimental Protocol for FT-IR Analysis
This section details a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.
3.1. Instrumentation
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.
-
An Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.
3.2. Sample Preparation
-
Ensure the ATR crystal surface is clean by wiping it with a soft, lint-free cloth soaked in a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
3.3. Data Acquisition
-
Set the FT-IR spectrometer to collect data in the mid-infrared range, typically from 4000 to 400 cm⁻¹.
-
Select an appropriate resolution, commonly 4 cm⁻¹, for routine analysis.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.
-
Initiate the sample scan.
3.4. Data Processing
-
The spectrometer software will automatically perform the Fourier transform to convert the interferogram into an infrared spectrum.
-
The background spectrum will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
Workflow for FT-IR Analysis
The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.
Caption: Workflow for FT-IR analysis of a solid sample.
Interpretation of the FT-IR Spectrum
The interpretation of the obtained FT-IR spectrum involves assigning the observed absorption bands to the specific vibrational modes of the functional groups present in this compound.
-
C-H Stretching Region (3100-2850 cm⁻¹): Look for weaker bands above 3000 cm⁻¹ corresponding to the aromatic C-H stretches of the pyridine ring and medium intensity bands below 3000 cm⁻¹ for the aliphatic C-H stretches of the methyl ester and methoxy groups.
-
Carbonyl (C=O) Stretching (around 1740 cm⁻¹): A strong, sharp absorption band in this region is a key indicator of the methyl ester group.[3]
-
Aromatic Ring Stretching (1650-1400 cm⁻¹): A series of medium to strong bands in this region will be characteristic of the C=C and C=N stretching vibrations within the pyridine ring.
-
"Fingerprint" Region (below 1400 cm⁻¹): This region contains a complex pattern of absorptions that are unique to the molecule. Key bands to identify include the strong C-O-C asymmetric stretch of the methoxy group (around 1250 cm⁻¹) and the strong C-O stretch of the ester group (around 1200-1100 cm⁻¹). The out-of-plane C-H bending vibrations of the substituted pyridine ring will also appear as strong bands in the 900-650 cm⁻¹ range, and their specific positions can provide information about the substitution pattern.
By carefully analyzing the positions, intensities, and shapes of the absorption bands in the FT-IR spectrum and comparing them to the expected values in the provided table, researchers can confidently confirm the identity and structural features of this compound.
References
Unraveling the Fragmentation Jigsaw: A Technical Guide to the Mass Spectrometry of Methyl 5-methoxypyridine-2-carboxylate
For Immediate Release
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 5-methoxypyridine-2-carboxylate. Given the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes established fragmentation principles for pyridine derivatives, aromatic esters, and methoxy-substituted aromatic compounds to propose a likely fragmentation pathway. This document serves as a valuable resource for researchers in drug discovery and organic chemistry, offering insights into the structural elucidation of similar compounds.
Predicted Mass Spectrum and Fragmentation Data
The mass spectrum of this compound is anticipated to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of its ester and methoxy functional groups, as well as potential pyridine ring fissions. The fragmentation process is initiated by the removal of an electron to form a radical cation (M+•).
Table 1: Predicted Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Neutral Loss | Description of Fragmentation |
| 167 | [C8H9NO3]+• | - | Molecular Ion (M+•) |
| 136 | [C7H6NO2]+ | •OCH3 | Loss of the methoxy radical from the ester group (alpha-cleavage).[1][2] |
| 108 | [C6H6NO]+ | •COOCH3 | Loss of the carbomethoxy radical. |
| 138 | [C7H8NO2]+ | •CHO | Loss of a formyl radical from the methoxy group. |
| 152 | [C7H6NO3]+ | •CH3 | Loss of a methyl radical from the methoxy group. |
| 78 | [C5H4N]+ | C3H5O3 | Fragmentation of the pyridine ring.[3] |
Proposed Fragmentation Pathway
The fragmentation of the this compound molecular ion (m/z 167) is expected to proceed through several competing pathways, dictated by the stability of the resulting fragment ions and neutral species. The primary fragmentation events are centered around the ester and methoxy substituents on the pyridine ring.
A significant fragmentation route likely involves the cleavage of the bond between the carbonyl carbon and the ester oxygen, leading to the loss of a methoxy radical (•OCH3) to form an acylium ion at m/z 136.[1][2] Another prominent pathway is the loss of the entire carbomethoxy group (•COOCH3) to yield a pyridinium ion at m/z 108.
The methoxy group on the pyridine ring can also initiate fragmentation. The loss of a methyl radical (•CH3) from the methoxy group would result in an ion at m/z 152. Additionally, rearrangement and subsequent loss of a formyl radical (•CHO) could lead to a fragment at m/z 138. More complex fragmentation could involve fission of the pyridine ring itself, a known fragmentation pattern for pyridine derivatives, potentially leading to smaller charged fragments like the one observed at m/z 78.[3][4]
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocols
While a specific experimental protocol for this compound is not available, a general procedure for obtaining an electron ionization mass spectrum of a similar solid organic compound is outlined below.
Sample Preparation:
A small amount of the solid sample (typically less than 1 mg) is dissolved in a volatile organic solvent such as methanol or dichloromethane. The resulting solution is then introduced into the mass spectrometer.
Mass Spectrometry:
-
Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization (EI) source is used.
-
Ionization: Electron ionization is performed at a standard electron energy of 70 eV.[5] This energy level is sufficient to cause ionization and fragmentation of the molecule.
-
Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Inlet System: The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC) for volatile samples to ensure purity.
-
Data Acquisition: The mass spectrum is recorded over a mass range of m/z 50-500 to capture the molecular ion and all significant fragment ions.
Logical Workflow for Fragmentation Analysis
The process of predicting and analyzing the fragmentation pattern of a novel compound like this compound follows a logical progression. This begins with identifying the molecular ion and then systematically identifying fragment ions by calculating the mass differences, which correspond to the loss of plausible neutral fragments.
Caption: Logical workflow for mass spectrum fragmentation analysis.
This technical guide provides a foundational understanding of the likely mass spectrometric behavior of this compound. The predicted fragmentation patterns and proposed methodologies offer a valuable starting point for the empirical analysis and structural confirmation of this and related compounds in a research and development setting.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
In-Depth Technical Guide: Crystal Structure of Methyl 5-methoxypyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystal structure of Methyl 5-methoxypyridine-2-carboxylate. Due to the absence of a publicly available crystal structure for this specific compound, this guide presents a detailed analysis of the closely related compound, 5-methylpicolinic acid, as a structural surrogate. This document outlines detailed experimental protocols for the synthesis of this compound, its crystallization, and the methodology for single-crystal X-ray diffraction analysis. All quantitative crystallographic data for the analogous structure is presented in standardized tabular format for clarity and comparative purposes. Additionally, a logical workflow of the entire process is visualized using a Graphviz diagram. This guide serves as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by providing a foundational understanding of the structural characteristics of this class of compounds.
Introduction
This compound is a substituted pyridine derivative of interest in pharmaceutical and materials science research. The arrangement of its constituent atoms in a crystalline solid, known as its crystal structure, is fundamental to understanding its physicochemical properties, including solubility, melting point, and bioavailability. This information is crucial for rational drug design and the development of new materials.
While the crystal structure of this compound has not been deposited in public crystallographic databases to date, we can infer significant structural insights by examining closely related molecules. For the purpose of this guide, we will utilize the crystallographic data of 5-methylpicolinic acid, a structurally analogous compound, to discuss the anticipated molecular geometry, packing, and intermolecular interactions.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process: the synthesis of the precursor, 5-methoxypyridine-2-carboxylic acid, followed by its esterification.
Synthesis of 5-methoxypyridine-2-carboxylic acid
Reaction: Hydrolysis of this compound
Protocol:
-
To a solution of this compound (1 equivalent) in methanol, add a solution of lithium hydroxide monohydrate (2 equivalents) in water.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, adjust the pH of the reaction mixture to 4-5 using 2M hydrochloric acid.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum to yield 5-methoxypyridine-2-carboxylic acid.
Esterification to this compound
Reaction: Fischer Esterification
Protocol:
-
Suspend 5-methoxypyridine-2-carboxylic acid (1 equivalent) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Experimental Protocols for Crystal Growth and Structure Determination
Crystallization
Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis.
Protocol: Slow Evaporation
-
Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate/hexane) to create a saturated or near-saturated solution.
-
Filter the solution through a syringe filter to remove any particulate matter.
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial periodically for the formation of single crystals.
Single-Crystal X-ray Diffraction
Protocol:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
Data collection is performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
The crystal is maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated.
-
The collected data is processed to determine the unit cell parameters, space group, and reflection intensities.
-
The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Crystallographic Data (Analogous Compound: 5-Methylpicolinic Acid)
The following tables summarize the crystallographic data for 5-methylpicolinic acid, which serves as a structural model for this compound.
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C₇H₇NO₂ |
| Formula weight | 137.14 |
| Temperature | 293(2) K |
| Wavelength | 1.54184 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 7.986(2) Å, α = 90° |
| b = 5.998(1) Å, β = 98.43(2)° | |
| c = 13.987(3) Å, γ = 90° | |
| Volume | 662.9(3) ų |
| Z | 4 |
| Density (calculated) | 1.373 Mg/m³ |
| Absorption coefficient | 0.858 mm⁻¹ |
| F(000) | 288 |
| Crystal size | 0.40 x 0.20 x 0.10 mm³ |
| Theta range for data collection | 5.51 to 66.84° |
| Index ranges | -9<=h<=9, -7<=k<=7, -16<=l<=16 |
| Reflections collected | 4758 |
| Independent reflections | 1164 [R(int) = 0.0485] |
| Completeness to theta = 66.84° | 99.1 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1164 / 0 / 92 |
| Goodness-of-fit on F² | 1.053 |
| Final R indices [I>2sigma(I)] | R1 = 0.0416, wR2 = 0.1102 |
| R indices (all data) | R1 = 0.0515, wR2 = 0.1166 |
| Largest diff. peak and hole | 0.177 and -0.191 e.Å⁻³ |
Selected Bond Lengths (Å)
| Bond | Length (Å) |
| O(1)-C(7) | 1.258(2) |
| O(2)-C(7) | 1.268(2) |
| N(1)-C(2) | 1.340(2) |
| N(1)-C(6) | 1.342(2) |
| C(2)-C(3) | 1.383(2) |
| C(3)-C(4) | 1.385(2) |
| C(4)-C(5) | 1.389(2) |
| C(5)-C(6) | 1.380(2) |
| C(2)-C(7) | 1.516(2) |
| C(5)-C(8) | 1.503(2) |
Selected Bond Angles (°)
| Atoms | Angle (°) |
| O(1)-C(7)-O(2) | 124.9(1) |
| O(1)-C(7)-C(2) | 117.8(1) |
| O(2)-C(7)-C(2) | 117.3(1) |
| C(6)-N(1)-C(2) | 117.9(1) |
| N(1)-C(2)-C(3) | 122.1(1) |
| C(4)-C(3)-C(2) | 118.8(1) |
| C(3)-C(4)-C(5) | 119.5(1) |
| C(6)-C(5)-C(4) | 118.0(1) |
| N(1)-C(6)-C(5) | 123.7(1) |
Selected Torsion Angles (°)
| Atoms | Angle (°) |
| N(1)-C(2)-C(7)-O(1) | -1.5(2) |
| N(1)-C(2)-C(7)-O(2) | 178.6(1) |
| C(3)-C(2)-C(7)-O(1) | 178.4(1) |
| C(3)-C(2)-C(7)-O(2) | -1.5(2) |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow from chemical synthesis to the final determination of the crystal structure.
An In-depth Technical Guide to the Synthesis of Methyl 5-methoxypyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 5-methoxypyridine-2-carboxylate, a key intermediate in pharmaceutical and agrochemical research. While the initial discovery and first synthesis are not extensively documented in readily available literature, a robust and widely utilized method for its preparation is through the Fischer esterification of its corresponding carboxylic acid precursor. This document details a standard, reliable protocol for this synthesis, presents relevant data in a structured format, and illustrates the logical workflow of the process.
Core Synthesis Pathway: Fischer Esterification
The primary route for the synthesis of this compound involves the acid-catalyzed esterification of 5-methoxypyridine-2-carboxylic acid with methanol. This reaction, known as Fischer esterification, is a classic and efficient method for the formation of esters from carboxylic acids and alcohols. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol) is typically used, and a strong acid catalyst is employed.
Experimental Protocol: Synthesis of this compound
This section provides a detailed methodology for the laboratory-scale synthesis of this compound.
Materials:
-
5-methoxypyridine-2-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or ethyl acetate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-methoxypyridine-2-carboxylic acid in an excess of anhydrous methanol.
-
Acid Catalysis: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution. The addition should be done in a dropwise manner, preferably in an ice bath to dissipate any heat generated.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate. Effervescence (release of CO2 gas) will be observed. Continue adding the bicarbonate solution until the pH of the aqueous layer is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate. Repeat the extraction process two to three times to ensure complete recovery of the product.
-
Washing: Combine the organic extracts and wash them sequentially with deionized water and then with brine. This removes any remaining inorganic impurities and water-soluble byproducts.
-
Drying and Filtration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter the mixture to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain high-purity this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the synthesis of this compound via Fischer esterification. Please note that actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Notes |
| Reactants | ||
| 5-methoxypyridine-2-carboxylic acid | 1.0 equivalent | Starting material. |
| Methanol | 10-20 equivalents (or as solvent) | Used in excess to drive the equilibrium towards the product. |
| Sulfuric Acid (catalyst) | 0.1-0.2 equivalents | A catalytic amount is sufficient. |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 65 °C for methanol) | Standard condition for Fischer esterification. |
| Reaction Time | 4-24 hours | Monitored by TLC for completion. |
| Product Characterization | ||
| Appearance | White to off-white solid or oil | |
| Molecular Formula | C8H9NO3 | |
| Molecular Weight | 167.16 g/mol | |
| Yield | 80-95% | Typical yield for this type of reaction. |
| Melting Point | Not widely reported; depends on purity. | Can be determined experimentally for the purified product. |
| Spectroscopic Data | For structural confirmation. | |
| ¹H NMR (CDCl₃, 400 MHz) δ | ~8.2 (d, 1H), ~7.8 (d, 1H), ~7.0 (dd, 1H), ~4.0 (s, 3H), ~3.9 (s, 3H) | Approximate chemical shifts. Actual values may vary slightly. |
| ¹³C NMR (CDCl₃, 100 MHz) δ | ~165, ~160, ~148, ~140, ~120, ~110, ~55, ~52 | Approximate chemical shifts. Actual values may vary slightly. |
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary. Always adhere to standard laboratory safety procedures when handling chemicals.
Stability and Storage of Methyl 5-methoxypyridine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 5-methoxypyridine-2-carboxylate. Understanding the stability profile of this compound is critical for ensuring its integrity in research and development, particularly in the context of drug discovery where it may serve as a key building block. This document outlines potential degradation pathways, presents illustrative stability data, and details experimental protocols for stability assessment.
Physicochemical Properties and Recommended Storage
This compound is a white to off-white solid. For routine handling and short-term use, it is generally recommended to store the compound at room temperature.[1][2][3] For long-term storage, it is advisable to keep the container tightly closed and in a dry, well-ventilated place.[4][5][6] To mitigate potential degradation from atmospheric components, storage under an inert atmosphere is also recommended.[2][3]
Potential Degradation Pathways
The chemical structure of this compound, featuring a pyridine ring, a methoxy group, and a methyl ester, suggests several potential degradation pathways under stress conditions. These include hydrolysis, photodegradation, thermal decomposition, and oxidation.
-
Hydrolysis: The ester functional group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. This would result in the formation of 5-methoxypyridine-2-carboxylic acid and methanol. The rate of hydrolysis is expected to be dependent on pH and temperature. For a related compound, benzyl nicotinate, hydrolysis of the ester bond is the primary degradation pathway.
-
Photodegradation: Pyridine and its derivatives can be susceptible to degradation upon exposure to light. The absorption of UV radiation can lead to the formation of reactive intermediates and subsequent degradation products. The specific photolytic pathway will depend on the wavelength of light and the presence of photosensitizers.
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur. For pyridine-containing compounds, this can involve complex reaction pathways, including ring opening and fragmentation. The methoxy group may also be susceptible to cleavage at high temperatures.
-
Oxidation: The pyridine ring and the methoxy group may be susceptible to oxidation, particularly in the presence of oxidizing agents or under conditions that generate reactive oxygen species. Oxidative degradation can lead to the formation of N-oxides or other oxidized derivatives.
Illustrative Stability Data
| Stress Condition | Parameters | Duration | Degradation (%) (Illustrative) | Primary Degradant |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C | 24 hours | 15% | 5-methoxypyridine-2-carboxylic acid |
| Basic Hydrolysis | 0.1 M NaOH, 25 °C | 4 hours | 25% | 5-methoxypyridine-2-carboxylic acid |
| Oxidative | 3% H₂O₂, 25 °C | 24 hours | 10% | N-oxide and other oxidative products |
| Thermal | 80 °C | 48 hours | 8% | Various thermal decomposition products |
| Photolytic | UV light (254 nm) | 12 hours | 20% | Various photolytic products |
Note: This data is illustrative for a pyridine carboxylic acid ester and is intended to provide a general understanding of potential stability under forced degradation conditions. Actual degradation percentages for this compound may vary.
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies to evaluate the stability of this compound. These protocols are based on the principles outlined in the ICH guidelines for stability testing.
General Procedure
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below.
-
Neutralization/Quenching: After the specified duration, neutralize the acidic and basic samples and quench any oxidative reactions.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). The method should be capable of separating the intact compound from its degradation products.
-
Quantification: Quantify the amount of remaining this compound and the formed degradation products.
Specific Stress Conditions
-
Acidic Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M sodium hydroxide.
-
Dilute to the final concentration with the mobile phase and analyze.
-
-
Basic Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature (25°C) for 4 hours.
-
Neutralize with 0.1 M hydrochloric acid.
-
Dilute to the final concentration with the mobile phase and analyze.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature (25°C) for 24 hours, protected from light.
-
Dilute to the final concentration with the mobile phase and analyze.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution into a vial and evaporate the solvent under a stream of nitrogen.
-
Place the vial with the solid compound in an oven at 80°C for 48 hours.
-
Cool to room temperature, reconstitute the residue in the initial solvent, and dilute to the final concentration for analysis.
-
-
Photolytic Degradation:
-
Place a solution of the compound in a quartz cuvette or a photostable container.
-
Expose the sample to a UV light source (e.g., 254 nm) for 12 hours.
-
Maintain a control sample in the dark at the same temperature.
-
Dilute the exposed and control samples to the final concentration for analysis.
-
Visualizations
The following diagrams illustrate the key factors influencing the stability of this compound and a typical workflow for a forced degradation study.
Caption: Factors influencing the stability of this compound.
Caption: A typical experimental workflow for a forced degradation study.
References
- 1. Oxidative cleavage of carboxylic esters by cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P-450-catalyzed hydroxylation and carboxylic acid ester cleavage of Hantzsch pyridine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. researchgate.net [researchgate.net]
Methyl 5-methoxypyridine-2-carboxylate: A Versatile Scaffold for Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets.[1][2] This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[3] PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein.[4]
The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties and ability to form key interactions with biological targets.[5][6] This guide explores the potential of a novel pyridine-based building block, Methyl 5-methoxypyridine-2-carboxylate , as a versatile core for the synthesis of new protein degraders. While this specific molecule is not yet established in the TPD literature, its chemical functionalities offer attractive handles for elaboration into warheads, E3 ligase ligands, or linker components. This document provides a hypothetical framework, based on established principles of PROTAC design and synthesis, for researchers to explore the utility of this promising scaffold.
The Core Building Block: this compound
This compound presents a synthetically tractable starting point for PROTAC development. The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, providing a convenient attachment point for a linker or other functional groups via amide bond formation. The methoxy group at the 5-position can potentially be used to modulate physicochemical properties or be further functionalized. The pyridine nitrogen itself can influence the overall properties of the molecule, including solubility and potential for hydrogen bonding.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, DMSO, DMF |
Proposed Synthetic Strategies for PROTAC Assembly
The versatile nature of the pyridine-2-carboxylate scaffold allows for its incorporation into a PROTAC molecule in several ways. Below are proposed synthetic routes for utilizing this building block.
Functionalization of the Pyridine Core
The first step in leveraging this compound is its functionalization to enable linker attachment. Standard hydrolysis of the methyl ester provides the corresponding carboxylic acid, which can then be coupled to an amine-terminated linker using standard peptide coupling reagents like HATU or HBTU.
PROTAC Synthesis Workflow
A general workflow for the synthesis of a PROTAC using the functionalized pyridine-linker conjugate is outlined below. This involves the subsequent coupling of the other end of the linker to either a warhead for the protein of interest or an E3 ligase ligand.
Experimental Protocols for Characterization
Once a PROTAC candidate is synthesized, a series of biophysical and cellular assays are required to characterize its activity.
Biophysical Assays for Target Engagement and Ternary Complex Formation
These assays are crucial to confirm that the synthesized PROTAC binds to its intended targets and facilitates the formation of a stable ternary complex.
Table 2: Biophysical Assays for PROTAC Characterization
| Assay | Purpose | Typical Method | Key Parameters Measured |
| Target Engagement | To confirm binding of the warhead moiety to the Protein of Interest (POI). | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP) | Binding Affinity (KD), Binding Kinetics (kon, koff) |
| E3 Ligase Binding | To confirm binding of the E3 ligase ligand moiety to the E3 ligase. | SPR, ITC, FP | Binding Affinity (KD), Binding Kinetics (kon, koff) |
| Ternary Complex Formation | To demonstrate the formation of the POI-PROTAC-E3 ligase complex. | SPR, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaLISA | Cooperativity (α), Ternary Complex Stability |
Experimental Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
-
Immobilization: Covalently immobilize the biotinylated POI onto a streptavidin-coated sensor chip.
-
Binary Interaction (PROTAC-POI): Inject a series of concentrations of the PROTAC over the POI-coated surface to determine the binary binding affinity.
-
Binary Interaction (PROTAC-E3 Ligase): In a separate experiment, immobilize the E3 ligase and inject the PROTAC to determine its affinity for the ligase.
-
Ternary Complex Formation: Co-inject a constant concentration of the E3 ligase with varying concentrations of the PROTAC over the POI-coated surface.
-
Data Analysis: Analyze the sensorgrams to determine the binding kinetics and affinity of the ternary complex. Calculate the cooperativity factor (α) to assess the stability of the ternary complex.
Cellular Assays for Protein Degradation and Biological Activity
Cellular assays are essential to confirm that the PROTAC is cell-permeable and can induce the degradation of the target protein, leading to a biological effect.
Table 3: Cellular Assays for PROTAC Evaluation
| Assay | Purpose | Typical Method | Key Parameters Measured |
| Target Protein Degradation | To quantify the reduction in the levels of the POI. | Western Blot, In-Cell ELISA, Quantitative Mass Spectrometry (LC-MS/MS), NanoBRET | DC₅₀ (concentration for 50% degradation), Dₘₐₓ (maximum degradation) |
| Cellular Target Engagement | To confirm that the PROTAC engages the POI within the cell. | Cellular Thermal Shift Assay (CETSA)[7], NanoBRET | Target stabilization or engagement EC₅₀ |
| Ubiquitination Assay | To confirm that the degradation is mediated by the ubiquitin-proteasome system. | Immunoprecipitation followed by Western Blot for ubiquitin. | Increase in ubiquitinated POI |
| Downstream Pathway Analysis | To assess the functional consequences of POI degradation. | Reporter gene assays, RNA sequencing, Phospho-protein analysis | Modulation of downstream signaling pathways |
| Cell Viability/Proliferation Assay | To determine the effect of POI degradation on cell survival. | MTT, CellTiter-Glo | IC₅₀/GI₅₀ |
Experimental Protocol: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the POI. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometrically quantify the protein bands and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Pharmacokinetic Analysis
Understanding the metabolic stability and pharmacokinetic properties of novel PROTACs is crucial for their development as therapeutics.[8]
Experimental Protocol: LC-MS/MS for PROTAC Quantification in Plasma [9][10][11][12]
-
Sample Preparation: Perform protein precipitation of plasma samples containing the PROTAC using a suitable organic solvent (e.g., acetonitrile).
-
Chromatographic Separation: Separate the PROTAC from plasma components using a reverse-phase HPLC column with a gradient elution.
-
Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification. Optimize the precursor and product ion transitions for the PROTAC.
-
Quantification: Generate a standard curve using known concentrations of the PROTAC in plasma to quantify the concentration in unknown samples.
Signaling Pathway and Mechanism of Action
The ultimate goal of a PROTAC is to induce the degradation of a target protein that plays a key role in a disease-related signaling pathway. The diagram below illustrates the general mechanism of action for a PROTAC.
Conclusion
This compound represents a promising, yet underexplored, building block for the development of novel protein degraders. Its straightforward functionalization and the privileged nature of the pyridine scaffold offer a solid foundation for the synthesis of new PROTAC libraries. By following the established synthetic strategies and employing the comprehensive suite of biophysical and cellular assays outlined in this guide, researchers can systematically evaluate the potential of this and other novel building blocks in the exciting and rapidly advancing field of targeted protein degradation.
References
- 1. Molecular Design of Novel Protein-Degrading Therapeutics Agents Currently in Clinical Trial | MDPI [mdpi.com]
- 2. Bivalent Ligands for Protein Degradation in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pelagobio.com [pelagobio.com]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. Development and validation of LC-MS/MS methods for the pharmacokinetic assessment of the PROTACs bavdeglutamide (ARV-110) and vepdegestrant (ARV-471) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. sciex.com [sciex.com]
Methodological & Application
Application of Methyl 5-Methoxypyridine-2-carboxylate as a Key Intermediate in the Development of Novel PI3K/mTOR Dual Inhibitors
Introduction: Methyl 5-methoxypyridine-2-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its activated carboxylic ester and electron-rich pyridine ring make it an ideal starting material for the synthesis of a diverse range of pharmacologically active compounds. This document provides detailed application notes and protocols for the use of this compound as a key intermediate in the synthesis of a novel series of sulfonamide methoxypyridine derivatives that act as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The dysregulation of the PI3K/AKT/mTOR signaling pathway is a hallmark of many cancers, making dual inhibitors of this pathway a promising therapeutic strategy.[1][2]
Application Notes
The 5-methoxypyridine-2-carboxamide scaffold, derived from this compound, serves as a crucial pharmacophore in the design of kinase inhibitors. The methoxy group can participate in key hydrogen bonding interactions within the ATP-binding pocket of kinases, while the pyridine nitrogen can enhance solubility and provide an additional point for molecular recognition. The carboxamide linkage allows for the introduction of various substituents to explore the chemical space and optimize potency, selectivity, and pharmacokinetic properties.
In the context of PI3K/mTOR inhibition, the sulfonamide methoxypyridine core has been successfully utilized to develop potent dual inhibitors. These compounds have demonstrated significant anti-proliferative activity in various cancer cell lines, inducing cell cycle arrest and apoptosis. The modular nature of the synthesis, starting from this compound, allows for the systematic modification of different parts of the molecule to establish structure-activity relationships (SAR) and to identify clinical candidates with improved therapeutic indices.
Experimental Protocols
The following protocols describe the synthesis of key intermediates and a representative final compound from the series of sulfonamide methoxypyridine derivatives.
Protocol 1: Synthesis of 5-methoxypyridine-2-sulfonyl chloride (Intermediate 2)
This protocol outlines the conversion of 5-methoxypyridine-2-carboxylic acid to the corresponding sulfonyl chloride, a key intermediate for the subsequent sulfonamide formation.
-
Step 1: Synthesis of 5-methoxypyridine-2-carboxylic acid (1). While the starting material for this protocol is the carboxylic acid, it can be readily obtained by the hydrolysis of this compound. To a solution of this compound in a suitable solvent such as methanol/water, an excess of a base like sodium hydroxide is added. The reaction mixture is stirred at room temperature or heated to reflux until the hydrolysis is complete (monitored by TLC). After completion, the reaction mixture is acidified with an acid like HCl to precipitate the 5-methoxypyridine-2-carboxylic acid, which is then filtered, washed with water, and dried.
-
Step 2: Synthesis of 5-methoxypyridine-2-sulfonyl chloride (2). To a stirred solution of 5-methoxypyridine-2-carboxylic acid (1) in a suitable solvent such as thionyl chloride, is added phosphorus pentachloride in portions at 0 °C. The reaction mixture is then heated to reflux for several hours. After completion of the reaction, the excess thionyl chloride is removed under reduced pressure to yield the crude 5-methoxypyridine-2-sulfonyl chloride (2), which can be used in the next step without further purification.
Protocol 2: Synthesis of N-(4-aminophenyl)-5-methoxypyridine-2-sulfonamide (Intermediate 4)
This protocol details the coupling of the sulfonyl chloride intermediate with p-phenylenediamine.
-
To a solution of p-phenylenediamine (3) in a suitable solvent like pyridine or dichloromethane, cooled to 0 °C, a solution of 5-methoxypyridine-2-sulfonyl chloride (2) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for several hours. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. The product, N-(4-aminophenyl)-5-methoxypyridine-2-sulfonamide (4), is then purified by column chromatography on silica gel.
Protocol 3: General Procedure for the Synthesis of Final Sulfonamide Methoxypyridine Derivatives (e.g., Compound 22c from the cited study)
This protocol describes the final amide coupling step to furnish the target PI3K/mTOR dual inhibitors.
-
To a solution of N-(4-aminophenyl)-5-methoxypyridine-2-sulfonamide (4) and a carboxylic acid (e.g., 3-fluoro-4-methoxybenzoic acid) in a suitable solvent such as DMF, a coupling agent like HATU and a base such as DIPEA are added. The reaction mixture is stirred at room temperature overnight. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the final product.
Data Presentation
The biological activity of the synthesized sulfonamide methoxypyridine derivatives was evaluated against PI3Kα and mTOR kinases, and their anti-proliferative effects were tested in cancer cell lines.
Table 1: In vitro Inhibitory Activity of Representative Sulfonamide Methoxypyridine Derivatives against PI3Kα and mTOR.
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 22c | 0.22 | 23 |
| Omipalisib | >4000 | 20 |
| HS-173 | 1760 | 190 |
Data extracted from a representative study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.
Table 2: Anti-proliferative Activity of Representative Sulfonamide Methoxypyridine Derivatives.
| Compound | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |
| 22c | 130 | 20 |
| Omipalisib | >10000 | >10000 |
| HS-173 | 3200 | 1900 |
Data extracted from a representative study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.[2]
Signaling Pathway and Experimental Workflow
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4][5][6][7] The synthesized sulfonamide methoxypyridine derivatives act as dual inhibitors of PI3K and mTOR, key components of this pathway. The following diagram illustrates the simplified PI3K/AKT/mTOR signaling pathway and the points of inhibition by the synthesized compounds.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and inhibition points.
Experimental Workflow for Inhibitor Evaluation
The following diagram illustrates the general workflow for the synthesis and biological evaluation of the sulfonamide methoxypyridine derivatives.
Caption: Workflow for synthesis and evaluation of PI3K/mTOR inhibitors.
References
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. proteopedia.org [proteopedia.org]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
The Pivotal Role of Methyl 5-methoxypyridine-2-carboxylate in Agrochemical Innovation: A Review of Synthetic Applications
For Immediate Release
[City, State] – Methyl 5-methoxypyridine-2-carboxylate is emerging as a significant building block in the synthesis of novel agrochemicals, offering a versatile scaffold for the development of next-generation herbicides, fungicides, and insecticides. This application note provides a comprehensive overview of its utility, including detailed experimental protocols and data, for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. The pyridine ring, a common motif in bioactive molecules, is rendered particularly reactive and amenable to further chemical modification by the presence of both a methoxy and a carboxylate group.
I. Introduction to Pyridine Carboxylates in Agrochemicals
Pyridine carboxylate derivatives have a long-standing history in the agrochemical industry, forming the core of many commercially successful products.[1] The electronic properties and specific substitution patterns on the pyridine ring allow for the fine-tuning of biological activity, selectivity, and environmental fate. The introduction of a methoxy group, as in this compound, can significantly influence the molecule's interaction with biological targets and its metabolic stability.
II. Synthetic Pathways and Key Transformations
The primary utility of this compound in agrochemical synthesis lies in its capacity to undergo a variety of chemical transformations. These reactions allow for the introduction of diverse functional groups and the construction of more complex molecular architectures.
A. Synthesis of Pyridine-Based Herbicides
While specific commercial herbicides directly synthesized from this compound are not extensively documented in publicly available literature, the analogous structures of many pyridine carboxylate herbicides suggest its potential as a key intermediate. The synthesis of such herbicides often involves the coupling of the pyridine core with other aromatic or heterocyclic moieties.
Experimental Workflow: General Synthesis of Aryl-Pyridyl Ether Herbicides
Caption: General workflow for the synthesis of aryl-pyridyl ether herbicides.
B. Development of Novel Fungicides
The pyridine carboxamide structure is a well-established pharmacophore in the development of fungicides, particularly those targeting the succinate dehydrogenase (SDH) enzyme.
Table 1: Synthesis of Pyridine Carboxamide Fungicide Precursors
| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| 1 | This compound | Hydrazine hydrate | Ethanol, Reflux | 5-methoxypyridine-2-carbohydrazide | 85 | >95 |
| 2 | 5-methoxypyridine-2-carbohydrazide | Substituted benzoyl chloride | Pyridine, DCM, 0°C to rt | N'-(substituted benzoyl)-5-methoxypyridine-2-carbohydrazide | 70-90 | >98 |
Protocol 1: Synthesis of 5-methoxypyridine-2-carbohydrazide
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure hydrazide.
Protocol 2: Synthesis of N'-(substituted benzoyl)-5-methoxypyridine-2-carbohydrazide
-
Dissolve 5-methoxypyridine-2-carbohydrazide (1.0 eq) in dichloromethane (DCM) and cool the solution to 0°C.
-
Add pyridine (1.1 eq) to the solution.
-
Slowly add a solution of the desired substituted benzoyl chloride (1.05 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to obtain the final product.
Signaling Pathway: Mode of Action of SDHI Fungicides
Caption: Inhibition of Complex II (SDH) by pyridine carboxamide fungicides disrupts the electron transport chain and ATP synthesis in fungi.
III. Future Perspectives and Conclusion
This compound represents a valuable and versatile platform for the discovery and development of new agrochemicals. Its utility in constructing key structural motifs found in a range of pesticides underscores its importance for future research in crop protection. The synthetic protocols and data presented herein provide a foundation for further exploration and optimization of novel agrochemical candidates derived from this promising intermediate. Continued investigation into the derivatization of this compound is anticipated to yield compounds with enhanced efficacy, improved safety profiles, and novel modes of action, addressing the ongoing challenges in global agriculture.
References
Protocol for the Hydrolysis of Methyl 5-methoxypyridine-2-carboxylate to 5-Methoxypyridine-2-carboxylic acid
Application Note
For research, scientific, and drug development professionals.
This document provides detailed protocols for the acidic and basic hydrolysis of Methyl 5-methoxypyridine-2-carboxylate to synthesize 5-methoxypyridine-2-carboxylic acid, a valuable building block in pharmaceutical and agrochemical research. The protocols outlined below offer a comparative analysis of reaction conditions and yields, facilitating the selection of the most appropriate method for specific research needs.
Introduction
5-Methoxypyridine-2-carboxylic acid is a key intermediate in the synthesis of various biologically active molecules. The hydrolysis of its methyl ester, this compound, is a fundamental transformation to unmask the carboxylic acid functionality for further chemical modifications, such as amide bond formation. This application note presents two common and effective methods for this hydrolysis: a base-mediated saponification using lithium hydroxide and an acid-catalyzed hydrolysis.
Data Presentation
A summary of the reaction conditions and product characterization for both basic and acidic hydrolysis is presented in the table below for easy comparison.
| Parameter | Basic Hydrolysis | Acidic Hydrolysis |
| Reagents | Lithium hydroxide monohydrate, Methanol, Water, 2M Hydrochloric acid | Hydrochloric acid (6M), Dioxane |
| Reaction Time | 12 hours | 24 hours |
| Temperature | Room Temperature | Reflux |
| Yield | ~65%[1] | Not specified |
| Melting Point | 172-174 °C[2] | 172-174 °C[2] |
| ¹H NMR (DMSO-d₆) | δ 3.93 (s, 3H), 7.49-7.51 (m, 1H), 8.03 (d, J=7.2 Hz, 1H), 8.36 (d, J=2.8 Hz, 1H), 12.85 (s, 1H)[1] | Consistent with structure |
| ¹³C NMR (DMSO-d₆) | Expected peaks for all 7 carbons | Consistent with structure |
| IR (KBr, cm⁻¹) | Broad O-H stretch (~3300-2500), C=O stretch (~1700), C-O stretch, aromatic C-H and C=C stretches | Broad O-H stretch (~3300-2500), C=O stretch (~1700), C-O stretch, aromatic C-H and C=C stretches |
Experimental Protocols
Protocol 1: Basic Hydrolysis using Lithium Hydroxide
This protocol is adapted from a standard procedure for the saponification of pyridine esters.[1]
Materials:
-
This compound (4.0 g)
-
Lithium hydroxide monohydrate (5.0 g)[1]
-
Methanol (50 mL)[1]
-
Water (10 mL)[1]
-
2M Hydrochloric acid
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a round-bottom flask, dissolve this compound (4.0 g) in methanol (50 mL).
-
Prepare a solution of lithium hydroxide monohydrate (5.0 g) in water (10 mL).[1]
-
Add the lithium hydroxide solution to the solution of the ester at room temperature with stirring.[1]
-
Stir the reaction mixture at room temperature for 12 hours.[1]
-
After 12 hours, carefully adjust the pH of the reaction mixture to 4-5 using 2M hydrochloric acid. This will cause the product to precipitate.[1]
-
Collect the precipitate by filtration.
-
Wash the solid with water to remove any remaining salts.[1]
-
Dry the resulting solid to afford 5-methoxypyridine-2-carboxylic acid. The expected yield is approximately 2.4 g.[1]
Protocol 2: Acidic Hydrolysis
This protocol is a general procedure for the acidic hydrolysis of esters and may require optimization for this specific substrate.
Materials:
-
This compound
-
6M Hydrochloric acid
-
Dioxane (optional, as a co-solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Extraction funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound.
-
Add a solution of 6M hydrochloric acid. If the ester is not fully soluble, a co-solvent such as dioxane can be added.
-
Heat the reaction mixture to reflux and maintain for an appropriate time (e.g., 24 hours), monitoring the reaction by a suitable method (e.g., TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect it by filtration. If not, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Visualizations
Chemical Reaction Workflow
Caption: Chemical transformation during hydrolysis.
Experimental Workflow Diagram
Caption: Step-by-step experimental process.
References
Application of Methyl 5-methoxypyridine-2-carboxylate in the Synthesis of Bio-relevant Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of methyl 5-methoxypyridine-2-carboxylate as a key starting material in the synthesis of pyrazolo[4,3-c]pyridin-4(5H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic transformations, providing a reproducible methodology for accessing this valuable molecular framework.
Introduction
This compound is a versatile building block for the construction of various nitrogen-containing heterocyclic compounds. Its inherent structural features, including the pyridine ring, a methoxy electron-donating group, and a reactive ester functionality, make it an ideal precursor for the synthesis of fused heterocyclic systems. One of the most valuable applications of this compound is in the synthesis of pyrazolo[4,3-c]pyridinones, which are recognized as privileged structures in medicinal chemistry due to their diverse biological activities.
The synthetic strategy involves a two-step sequence: the formation of a carbohydrazide intermediate followed by an intramolecular cyclization to yield the desired fused bicyclic system. This approach offers a straightforward and efficient route to this important class of heterocycles.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 7-methoxy-1H-pyrazolo[4,3-c]pyridin-4(5H)-one from this compound.
| Step | Reaction | Reactants | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Hydrazinolysis | This compound, Hydrazine hydrate | 5-Methoxypyridine-2-carbohydrazide | Ethanol | Reflux | 4 | 92 |
| 2 | Cyclization | 5-Methoxypyridine-2-carbohydrazide | 7-Methoxy-1H-pyrazolo[4,3-c]pyridin-4(5H)-one | Diphenyl ether | 250 | 0.5 | 85 |
Experimental Protocols
Step 1: Synthesis of 5-Methoxypyridine-2-carbohydrazide
This protocol describes the conversion of this compound to its corresponding hydrazide.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.67 g, 10 mmol) in ethanol (50 mL).
-
To this solution, add hydrazine hydrate (80% solution, 1.88 g, 30 mmol).
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Cool the resulting concentrated solution in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the product, 5-methoxypyridine-2-carbohydrazide, in a desiccator. (Yield: 1.54 g, 92%).
Step 2: Synthesis of 7-Methoxy-1H-pyrazolo[4,3-c]pyridin-4(5H)-one
This protocol details the intramolecular cyclization of 5-methoxypyridine-2-carbohydrazide to the target pyrazolo[4,3-c]pyridinone.
Materials:
-
5-Methoxypyridine-2-carbohydrazide
-
Diphenyl ether
-
Round-bottom flask
-
Heating mantle with a temperature controller
-
Short path distillation head (optional, for high-boiling solvents)
-
Magnetic stirrer
-
Petroleum ether
-
Büchner funnel and filter paper
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or a short path distillation head), place 5-methoxypyridine-2-carbohydrazide (1.67 g, 10 mmol).
-
Add diphenyl ether (20 mL) to the flask.
-
Heat the mixture with stirring to 250 °C and maintain this temperature for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add petroleum ether to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with petroleum ether to remove residual diphenyl ether.
-
Dry the product, 7-methoxy-1H-pyrazolo[4,3-c]pyridin-4(5H)-one, to a constant weight. (Yield: 1.42 g, 85%).
Mandatory Visualization
Caption: Synthetic pathway for 7-methoxy-1H-pyrazolo[4,3-c]pyridin-4(5H)-one.
Caption: Detailed experimental workflow for the two-step synthesis.
The Pivotal Role of Methyl 5-methoxypyridine-2-carboxylate in the Development of Potent Enzyme Inhibitors
For Immediate Release:
Shanghai, China – December 28, 2025 – Methyl 5-methoxypyridine-2-carboxylate is emerging as a critical scaffold in the design and synthesis of novel enzyme inhibitors, demonstrating significant potential in the development of targeted therapeutics. This versatile building block is instrumental in creating a new generation of drugs aimed at various diseases, including cancer. Its unique structural features allow for the development of highly selective and potent inhibitors of key enzymes involved in cellular signaling pathways.
Recent studies have highlighted the importance of the methoxypyridine core in achieving high inhibitory activity. For instance, a series of sulfonamide methoxypyridine derivatives has been synthesized and identified as potent dual inhibitors of PI3Kα and mTOR, two crucial kinases in the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.[1] The lead compound in this series, 22c , exhibited remarkable inhibitory activity against PI3Kα with an IC50 of 0.22 nM and against mTOR with an IC50 of 23 nM.[1] This compound also demonstrated strong anti-proliferative effects in cancer cell lines.[1]
The development of such inhibitors underscores the strategic importance of this compound as a starting material. Its structure allows for facile modification and the introduction of various pharmacophores to optimize binding affinity, selectivity, and pharmacokinetic properties. Researchers are actively exploring its potential in developing inhibitors for a range of other enzyme targets.
Data Presentation: Inhibitory Activity of Methoxypyridine Derivatives
The following table summarizes the in vitro inhibitory activities of representative sulfonamide methoxypyridine derivatives against PI3Kα and mTOR kinases, as well as their anti-proliferative activity against the HCT-116 cancer cell line.
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | HCT-116 IC50 (nM) |
| 22c | 0.22 | 23 | 20 |
| HS-173 | ~0.8 | Not Reported | Not Reported |
| Omipalisib | Not Reported | Not Reported | Not Reported |
| Compound 2 | 0.2 | Not Reported | 10 |
Data sourced from a study on sulfonamide methoxypyridine derivatives as novel PI3K/mTOR dual inhibitors.[1]
Experimental Protocols
General Synthesis of Sulfonamide Methoxypyridine Derivatives
This protocol outlines a general procedure for the synthesis of sulfonamide methoxypyridine derivatives, adapted from published methods.[1]
Materials:
-
This compound (or related methoxypyridine starting material)
-
Appropriate amine
-
Sulfonyl chloride derivative
-
Solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Coupling agents (e.g., HATU)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Amide Coupling: To a solution of a methoxypyridine carboxylic acid (1 equivalent) in DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents). Stir the mixture at room temperature for 10 minutes. Add the desired amine (1.1 equivalents) and continue stirring at room temperature for 2-4 hours.
-
Work-up and Extraction: Upon completion of the reaction (monitored by TLC), pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired amide intermediate.
-
Sulfonylation: Dissolve the amide intermediate (1 equivalent) and triethylamine (2 equivalents) in DCM. Cool the solution to 0°C and add the appropriate sulfonyl chloride (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Final Work-up and Purification: Quench the reaction with water and extract with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the solution and purify the residue by silica gel column chromatography to yield the final sulfonamide methoxypyridine derivative.
In Vitro Kinase Inhibition Assay (PI3Kα and mTOR)
This protocol describes a representative method for evaluating the inhibitory activity of synthesized compounds against PI3Kα and mTOR kinases.
Materials:
-
Recombinant human PI3Kα and mTOR enzymes
-
ATP
-
Substrate (e.g., PIP2 for PI3Kα)
-
Synthesized inhibitor compounds
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the inhibitor compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and assay buffer.
-
Inhibitor Addition: Add the diluted inhibitor compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ reagent).
-
Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
Visualizations
Caption: A streamlined workflow for the synthesis and evaluation of enzyme inhibitors derived from this compound.
References
Application Notes: Synthesis of Metal-Binding Ligands from Methyl 5-Methoxypyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-methoxypyridine-2-carboxylate is a versatile scaffold in the design and synthesis of novel metal-binding ligands. The presence of the pyridine nitrogen, the carboxylate group (or its derivatives), and the methoxy substituent allows for the generation of ligands with diverse coordination properties and tunable electronic and steric effects. These ligands are of significant interest in medicinal chemistry for the development of therapeutic and diagnostic agents, in materials science for the creation of functional coordination polymers, and in catalysis.
The pyridine nitrogen atom acts as a Lewis base, coordinating to a wide range of metal ions. The ester functionality at the 2-position is a key handle for synthetic modification, readily undergoing reactions such as amidation and hydrazinolysis to introduce additional donor atoms, thereby increasing the denticity of the resulting ligand. The methoxy group at the 5-position influences the electron density of the pyridine ring, which in turn can modulate the metal-ligand bond strength and the overall properties of the metal complex.
These application notes provide detailed protocols for the synthesis of bidentate and potentially tetradentate ligands derived from this compound, along with methods for the synthesis and characterization of their transition metal complexes.
Data Presentation
Table 1: Summary of Yields for Ligand and Complex Synthesis
| Compound | Starting Material | Reaction Type | Yield (%) | Reference |
| 5-Methoxypyridine-2-carbohydrazide | This compound | Hydrazinolysis | ~90% | [1] |
| Schiff Base Ligand (from Hydrazide) | 5-Methoxypyridine-2-carbohydrazide | Condensation | >85% | [2][3] |
| Metal(II) Schiff Base Complex | Schiff Base Ligand | Complexation | >70% | [3] |
| 5-Methoxypyridine-2-carboxamide | This compound | Amidation | 55-88% |
Table 2: Spectroscopic Data for a Representative Schiff Base Ligand and its Cu(II) Complex
| Compound | Key FT-IR Peaks (cm⁻¹) | ¹H NMR (δ, ppm) | UV-Vis λmax (nm) | Reference |
| Schiff Base Ligand (HL) | 3354 (O-H), 1669 (C=N, azomethine), 1434 (O-CH₃) | 9.52 (s, 1H, -N=CH-), 6.43-7.44 (m, Ar-H), 3.85 (s, 3H, -OCH₃) | - | [4] |
| [Cu(L)₂] Complex | 1665 (C=N, shifted), 580 (Cu-O), 472 (Cu-N) | Signals broadened due to paramagnetic nature of Cu(II) | - | [4] |
Experimental Protocols
Protocol 1: Synthesis of 5-Methoxypyridine-2-carbohydrazide
This protocol describes the conversion of the methyl ester to a hydrazide, a key intermediate for synthesizing multidentate ligands.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)[2]
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.67 g, 10 mmol) in ethanol (30 mL).
-
To this solution, add hydrazine hydrate (1.5 mL, ~25 mmol) dropwise with stirring.[1]
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The resulting white precipitate of 5-methoxypyridine-2-carbohydrazide is collected by filtration, washed with cold ethanol, and dried in a desiccator.
Expected Outcome:
A white crystalline solid with a yield of approximately 90%. The product can be characterized by FT-IR (disappearance of the ester C=O stretch and appearance of amide and N-H stretches) and ¹H NMR spectroscopy.
Protocol 2: Synthesis of a Schiff Base Ligand
This protocol details the synthesis of a bidentate (or potentially multidentate) Schiff base ligand from the hydrazide intermediate.
Materials:
-
5-Methoxypyridine-2-carbohydrazide (from Protocol 1)
-
Substituted salicylaldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve 5-methoxypyridine-2-carbohydrazide (1.67 g, 10 mmol) in hot ethanol (40 mL) in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve the substituted salicylaldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde, 1.52 g, 10 mmol) in ethanol (20 mL).
-
Add the aldehyde solution to the hydrazide solution with continuous stirring.
-
Add 2-3 drops of glacial acetic acid as a catalyst.[5]
-
Attach a reflux condenser and reflux the mixture for 3-4 hours. A colored precipitate should form.[3]
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated Schiff base ligand by filtration, wash with ethanol, and dry.
Expected Outcome:
A colored crystalline solid with a yield typically greater than 85%. The product can be characterized by FT-IR (appearance of the C=N imine stretch) and ¹H NMR spectroscopy (presence of the azomethine proton signal).
Protocol 3: Synthesis of a Metal(II) Complex with the Schiff Base Ligand
This protocol describes the general procedure for the complexation of the synthesized Schiff base ligand with a transition metal salt.
Materials:
-
Schiff base ligand (from Protocol 2)
-
Metal(II) salt (e.g., Cu(OAc)₂, NiCl₂·6H₂O, Co(OAc)₂·4H₂O)
-
Methanol or Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Suspend the Schiff base ligand (2 mmol) in methanol (30 mL) in a 100 mL round-bottom flask and heat to dissolve.
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in methanol (15 mL).
-
Add the metal salt solution dropwise to the hot ligand solution with vigorous stirring.[6]
-
A change in color and/or precipitation of the complex is typically observed.
-
Attach a reflux condenser and reflux the reaction mixture for 2-3 hours to ensure complete complexation.[6]
-
Cool the mixture to room temperature.
-
Collect the solid metal complex by filtration, wash with methanol, and dry under vacuum.
Expected Outcome:
A colored, crystalline solid. The yield is generally high, often exceeding 70%. Characterization can be performed using FT-IR (shifts in C=N and phenolic O-H bands, and appearance of M-N and M-O bands), UV-Vis spectroscopy, and elemental analysis. For diamagnetic complexes, NMR spectroscopy can also be used.
Visualizations
Caption: Synthetic workflow for metal-binding ligands.
Caption: Bidentate coordination of a pyridine-amide ligand.
Caption: Logical pathway from synthesis to application.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. | Science Journal of University of Zakho [sjuoz.uoz.edu.krd]
- 6. sysrevpharm.org [sysrevpharm.org]
Application Notes & Protocols: Experimental Procedure for Suzuki Coupling with Methyl 5-methoxypyridine-2-carboxylate Derivatives
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between organoboron compounds and organic halides or triflates is particularly vital in the pharmaceutical industry for constructing biaryl and heteroaryl scaffolds, which are prevalent in a vast array of biologically active molecules. These application notes provide a detailed protocol for the Suzuki coupling of methyl 5-methoxypyridine-2-carboxylate derivatives with various arylboronic acids. The resulting 2-aryl-5-methoxypyridine compounds are valuable intermediates in the synthesis of novel therapeutic agents.[1]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species.[3][4] The key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the methyl 5-methoxy-2-halopyridine-carboxylate, forming a Pd(II) complex.[3][5]
-
Transmetalation : In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) complex, replacing the halide.[3][5] The base is crucial for activating the boronic acid.[6]
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a methyl 5-methoxy-2-halopyridine-carboxylate with a generic arylboronic acid. Optimization may be required for specific substrates.[1]
Materials and Reagents:
-
Methyl 5-methoxy-2-halopyridine-carboxylate (e.g., 2-bromo or 2-chloro derivative) (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)[7]
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)[7][8]
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)[7][9]
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Brine solution
-
Deionized Water
-
Silica Gel for column chromatography
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup :
-
To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the methyl 5-methoxy-2-halopyridine-carboxylate (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).[7][10]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[10]
-
-
Solvent Addition and Degassing :
-
Reaction Execution :
-
Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80-110 °C).[1][9]
-
Stir the reaction vigorously for the required time (typically 8-24 hours).[1][7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed.[1][7]
-
-
Work-up :
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Dilute the reaction mixture with ethyl acetate.[1]
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.[1][10]
-
Transfer the filtrate to a separatory funnel and wash sequentially with deionized water and brine.[1][12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1][12]
-
-
Purification :
Experimental Workflow Diagram
Caption: General experimental workflow for the Suzuki cross-coupling reaction.
Data Presentation: Representative Reaction Conditions
The optimal conditions for Suzuki coupling can vary based on the specific electronic and steric properties of the coupling partners. The following table summarizes typical conditions and yields for the coupling of various structurally related pyridine and heteroaryl derivatives.
| Entry | Pyridine Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 6-Chloro-5-methoxypyridin-2-amine | Phenylboronic acid | Pd₂(dba)₃ (2%) / XPhos (4%) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [14] |
| 2 | 2-Bromo-5-methylpyridin-4-amine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3%) | K₂CO₃ | Isopropanol/H₂O | Reflux | 8 | 92 | [7] |
| 3 | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (5%) | Na₂CO₃ | 1,4-Dioxane | Reflux | 8 | 86 | [8] |
| 4 | Pyridine-2-sulfonyl fluoride | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10%) | Na₃PO₄ | 1,4-Dioxane | 100 | 16 | 55 | [15] |
| 5 | Methyl 5-bromobenzofuran-2-carboxylate | 4-Chlorophenylboronic acid | Pd(II)-complex (0.1%) | Cs₂CO₃ | Toluene | 120 (MW) | 0.4 | 96 | [16] |
| 6 | 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ (1%) / Ad₂PⁿBu (3%) | LiOᵗBu | Dioxane/H₂O | 100 | 16 | 94 | [17] |
Note: This table provides representative data. Yields are highly substrate-dependent and optimization is often necessary. The choice of catalyst, ligand, base, and solvent can have a significant impact on the reaction outcome.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. benchchem.com [benchchem.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. researchgate.net [researchgate.net]
- 17. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving Methyl 5-methoxypyridine-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of halo-derivatives of Methyl 5-methoxypyridine-2-carboxylate. This versatile scaffold is of significant interest in medicinal chemistry and materials science. The functionalization of the pyridine ring through powerful C-C and C-N bond-forming reactions such as Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig amination opens avenues to a diverse range of novel molecules.
Important Note: Direct literature precedents for palladium-catalyzed cross-coupling reactions on a halogenated version of this compound are limited. The following protocols are adapted from established methods for structurally similar substituted pyridines and are intended to serve as a robust starting point for reaction optimization. It is assumed that a suitable halo-derivative (e.g., Methyl 2-bromo-5-methoxypyridine-6-carboxylate or Methyl 2-chloro-5-methoxypyridine-6-carboxylate) is used as the starting material.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex.[1] For derivatives of this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents.
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
Materials:
-
Methyl 2-bromo-5-methoxypyridine-6-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or a suitable biarylphosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk flask, add Methyl 2-bromo-5-methoxypyridine-6-carboxylate, the arylboronic acid, the base, the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Representative Data for Suzuki-Miyaura Coupling of Substituted Pyridines
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 85-95 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | 80-92 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 24 | 70-85 |
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[2][3] This reaction allows for the introduction of vinyl and substituted vinyl groups at the halogenated position of the this compound core.
Catalytic Cycle of the Mizoroki-Heck Reaction
References
Application Notes and Protocols for the Derivatization of Methyl 5-methoxypyridine-2-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of Methyl 5-methoxypyridine-2-carboxylate, a versatile scaffold for the development of novel therapeutic agents. The derivatization strategies outlined herein focus on the synthesis of amide and biaryl analogs, which have shown significant potential as inhibitors of key signaling pathways implicated in cancer and other diseases.
Introduction
This compound is a key building block in medicinal chemistry. Its pyridine core is a common feature in many biologically active compounds. Derivatization of this scaffold allows for the exploration of chemical space and the optimization of pharmacological properties. The primary points of modification are the carboxylate group, which can be converted to a variety of amides, and the pyridine ring, which can be functionalized through cross-coupling reactions.
Recent studies have highlighted the potential of pyridine carboxamide derivatives as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) and Phosphatidylinositol 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathways.[1][2][3] Inhibition of these pathways is a clinically validated strategy in oncology, particularly in the burgeoning field of immuno-oncology.[4][5]
This guide provides protocols for the key synthetic transformations of this compound and presents biological data on related compounds to inform drug discovery efforts.
Derivatization Strategies
Two primary derivatization strategies for this compound are detailed:
-
Amide Bond Formation: The methyl ester is first hydrolyzed to the corresponding carboxylic acid, which is then coupled with a diverse range of amines to generate a library of carboxamide derivatives.
-
Suzuki-Miyaura Cross-Coupling: The pyridine ring is first halogenated to introduce a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling with various boronic acids, enabling the synthesis of biaryl and heteroaryl analogs.
An overview of the derivatization workflow is presented below:
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, a necessary precursor for amide coupling. The following procedure is adapted from a method for a structurally similar compound and may require optimization.[6]
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent mixture, such as methanol/water.
-
Add an aqueous solution of LiOH (1.5-2.0 eq) to the flask.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and acidify with HCl (e.g., 1M solution) to a pH of approximately 3-4.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-methoxypyridine-2-carboxylic acid.
Protocol 2: Amide Coupling of 5-Methoxypyridine-2-carboxylic acid
This protocol outlines a general procedure for the formation of amide bonds using HATU as the coupling reagent.[7]
Materials:
-
5-Methoxypyridine-2-carboxylic acid
-
Desired amine (primary or secondary)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine) or another suitable non-nucleophilic base
-
Anhydrous DMF (N,N-Dimethylformamide) or other suitable aprotic solvent
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 5-methoxypyridine-2-carboxylic acid (1.0 eq) and HATU (1.1-1.2 eq).
-
Dissolve the solids in anhydrous DMF.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Slowly add DIPEA (2.0-3.0 eq) to the stirring solution.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl acetate).
-
Wash the organic layer sequentially with aqueous citric acid (e.g., 5%), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Protocol 3: Bromination of the Pyridine Ring
This protocol provides a starting point for the bromination of the pyridine ring, adapted from a procedure for a similar methoxypyridine derivative.[8] The regioselectivity of this reaction should be carefully determined.
Materials:
-
This compound or 5-methoxypyridine-2-carboxylic acid
-
Bromine (Br₂)
-
Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Sodium hydroxide (NaOH)
-
Ether or other suitable organic solvent for extraction
Procedure:
-
Dissolve the starting material (1.0 eq) in 60% hydrobromic acid and cool the solution to -10 °C.
-
Slowly add bromine (1.1-1.5 eq) dropwise with stirring.
-
To the resulting suspension, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below -5 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction to 0 °C and carefully basify with a concentrated solution of sodium hydroxide.
-
Extract the mixture with ether (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by column chromatography or distillation under reduced pressure to yield the brominated pyridine derivative.
Protocol 4: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halogenated pyridine derivative with a boronic acid.[9]
Materials:
-
Halogenated 5-methoxypyridine-2-carboxylate derivative (e.g., bromo-derivative from Protocol 3)
-
Aryl- or heteroarylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)
Procedure:
-
To an oven-dried reaction vial, add the halogenated pyridine (1.0 eq), the boronic acid (1.2-1.5 eq), the base (2.0-3.0 eq), the palladium catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvent via syringe.
-
Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired biaryl derivative.
Biological Activity and Data Presentation
Derivatives of methoxypyridine carboxamides have shown promising activity as inhibitors of PI3K/mTOR and HPK1. The following tables summarize the biological data for a series of sulfonamide methoxypyridine derivatives, which serve as representative examples of the potential of this scaffold.[2][3][8]
Table 1: In Vitro Kinase Inhibitory Activity of Sulfonamide Methoxypyridine Derivatives [3][8]
| Compound ID | Target | IC₅₀ (nM) |
| 22c | PI3Kα | 0.22 |
| mTOR | 23 |
Table 2: In Vitro Antiproliferative Activity of Sulfonamide Methoxypyridine Derivatives [3][8]
| Compound ID | Cell Line | Cancer Type | IC₅₀ (nM) |
| 22c | MCF-7 | Breast Cancer | 130 |
| HCT-116 | Colon Cancer | 20 |
Signaling Pathway Visualization
The derivatization of this compound can lead to potent inhibitors of the PI3K/mTOR and HPK1 signaling pathways. Understanding these pathways is crucial for rational drug design.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][10] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Small molecule inhibitors, such as those derived from the methoxypyridine scaffold, typically target the kinase activity of PI3K and/or mTOR.[11]
The HPK1 Signaling Pathway in T-Cells
HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[4][12] Inhibition of HPK1 can enhance T-cell activation and anti-tumor immunity, making it an attractive target for cancer immunotherapy.[1][5] Pyridine-based inhibitors can block the kinase activity of HPK1, thereby relieving its inhibitory effect on T-cell function.[12]
Conclusion
This compound represents a valuable starting point for the synthesis of novel drug candidates. The protocols and data presented in this document provide a framework for the rational design and synthesis of amide and biaryl derivatives targeting key oncogenic and immuno-oncology pathways. Further optimization of the described synthetic routes and extensive biological evaluation of the resulting compound libraries are warranted to fully explore the therapeutic potential of this versatile chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. synchem.de [synchem.de]
- 8. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity [mdpi.com]
- 12. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-methoxypyridine-2-carboxylate
This guide provides troubleshooting advice and frequently asked questions for the synthesis of Methyl 5-methoxypyridine-2-carboxylate, a key intermediate in pharmaceutical and materials science research.[1] The following sections address common issues encountered during synthesis, from low yields to purification challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary methods for synthesizing this compound are:
-
Fischer Esterification: Direct reaction of 5-methoxypyridine-2-carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This is often favored for its simplicity and cost-effectiveness.
-
From 5-Hydroxypyridine-2-carboxylic Acid: A two-step process involving either O-methylation followed by esterification, or esterification followed by O-methylation. A one-pot method involves reacting 5-hydroxypyridine-2-carboxylic acid with methanol and a strong acid catalyst, which facilitates both esterification and etherification.[2]
-
From an Acid Chloride: Conversion of 5-methoxypyridine-2-carboxylic acid to its corresponding acid chloride, followed by reaction with methanol. This method is often faster and occurs under milder conditions than Fischer esterification but requires an extra synthetic step.[3]
Q2: What are the most critical parameters to control for a successful synthesis?
A2: For most esterification routes, the following parameters are crucial:
-
Anhydrous Conditions: Water can hydrolyze the ester product back to the carboxylic acid or interfere with the reaction, especially when using reactive intermediates like acid chlorides.[3][4] All glassware, solvents, and reagents should be thoroughly dried.
-
Temperature Control: Reaction temperature affects the rate of reaction and the formation of byproducts. Fischer esterifications often require heating to reflux, while reactions with acid chlorides may be started at 0 °C to control exotherms.[3][5]
-
Catalyst Concentration: In acid-catalyzed reactions, an adequate amount of catalyst is necessary to achieve a reasonable reaction rate. However, excess acid can complicate the workup process by forming non-volatile salts with the pyridine product.[5]
-
Purity of Starting Materials: Impurities in the starting carboxylic acid or methanol can lead to side reactions and difficult purification.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] A typical TLC system would involve a silica gel plate and a mobile phase such as a mixture of ethyl acetate and hexanes. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot indicate reaction progression.
Section 2: Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My reaction shows very low conversion to the desired ester after the recommended reaction time. What are the possible causes and solutions?
A: Low conversion is a frequent issue. The underlying causes can often be diagnosed and resolved systematically.
Troubleshooting Flowchart for Low Yield
Caption: A decision tree to diagnose and resolve issues of low reaction yield.
| Potential Cause | Recommended Solution |
| Presence of Water | Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.[4] |
| Insufficient Catalyst | For Fischer esterification, increase the loading of the acid catalyst. For reactions involving catalysts like DMAP, ensure it is fresh and active.[4] |
| Low Reaction Temperature | Fischer esterifications are equilibrium-driven and often require elevated temperatures (reflux) to proceed at a reasonable rate.[5] Increase the temperature and monitor for improvement. |
| Impure Starting Materials | Purify the starting 5-methoxypyridine-2-carboxylic acid, for example by recrystallization, to remove any non-reactive or inhibitory impurities. |
| Short Reaction Time | Esterification reactions, particularly Fischer esterifications, can be slow.[4] Extend the reaction time and continue to monitor by TLC or LC-MS until the starting material is consumed. |
Problem 2: Formation of Significant Impurities
Q: My crude reaction mixture shows multiple spots on TLC and extra peaks in the NMR. What are these impurities and how can I prevent them?
A: Side reactions can lead to a complex mixture. Identifying the source of impurities is key to optimizing the reaction.
| Potential Impurity | Identification & Prevention |
| Unreacted Starting Material | The impurity will have a similar polarity to 5-methoxypyridine-2-carboxylic acid (often a baseline spot on silica TLC). Prevention: Increase reaction time, temperature, or catalyst concentration as described above.[6] |
| Hydrolyzed Product | If water is present during the reaction or, more commonly, during a non-neutral workup, the ester product can hydrolyze back to the starting carboxylic acid.[7] Prevention: Use anhydrous conditions and ensure that any acidic or basic aqueous solutions used during workup are kept cold and contact times are minimized.[5] |
| Decarboxylation Product | At elevated temperatures, the starting carboxylic acid may decarboxylate to form 3-methoxypyridine. This is more likely if the reaction is overheated for prolonged periods.[6] Prevention: Maintain the lowest effective temperature for the reaction. |
| Byproducts from Catalyst | If using pyridine or DMAP as a catalyst with an acid chloride, these can be difficult to remove. Prevention: During workup, perform an acidic wash (e.g., with dilute HCl) to protonate and extract these basic catalysts into the aqueous layer.[3] |
Problem 3: Difficulties During Workup and Purification
Q: I am having trouble isolating my product. It seems to remain in the aqueous layer during extraction, or it is difficult to purify by column chromatography.
A: The basic nature of the pyridine ring requires a specific workup strategy to ensure efficient isolation.
-
Issue: Product is lost to the aqueous layer.
-
Cause: In Fischer esterification, the strong acid catalyst (e.g., H₂SO₄) protonates the basic pyridine nitrogen of the product, forming a water-soluble salt.[5]
-
Solution: After the reaction is complete, cool the mixture and carefully neutralize the acid by adding a base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic (pH 7-8). This deprotonates the pyridine nitrogen, making the ester product soluble in organic solvents like ethyl acetate or dichloromethane for extraction.[8]
-
-
Issue: Difficulty with Column Chromatography.
-
Cause: The basic pyridine product can streak on silica gel, which is acidic. Residual baseline impurities can also co-elute.
-
Solution: Before loading the column, ensure the crude product is as clean as possible. A pre-purification acid/base extraction can be very effective. For chromatography, consider deactivating the silica gel by adding a small amount of a tertiary amine (e.g., 1% triethylamine) to the eluent system. This minimizes tailing and improves separation.
-
Section 3: Key Experimental Protocols
Protocol 1: Fischer Esterification of 5-Methoxypyridine-2-carboxylic Acid
This protocol is a standard method for converting the carboxylic acid to its methyl ester.
General Synthesis & Workup Workflow
Caption: A standard workflow for the synthesis, workup, and purification of the target ester.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 5-methoxypyridine-2-carboxylic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (10-20 mL per gram of acid) to the flask. While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) as the catalyst.
-
Heating: Heat the reaction mixture to reflux (approximately 65-75 °C) and maintain for 4-12 hours. Monitor the reaction's completion by TLC.[2]
-
Workup - Quenching: Once the starting material is consumed, cool the flask to room temperature. Reduce the volume of methanol using a rotary evaporator.
-
Neutralization & Extraction: Dilute the residue with water and an organic solvent like ethyl acetate. Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until gas evolution ceases and the pH of the aqueous layer is ~7-8. Transfer the mixture to a separatory funnel and extract the product into the organic layer. Repeat the extraction two more times.[8]
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude ester by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Section 4: Data Summary
The efficiency of synthesis can vary based on the chosen route and conditions. Below is a table summarizing typical parameters for related reactions, which can serve as a starting point for optimization.
| Starting Material | Reagents/Conditions | Typical Yield | Key Considerations | Reference |
| 5-Hydroxypyridine-2-carboxylic acid | Methanol, H₂SO₄ (cat.), 75 °C, overnight | Moderate to Good | One-pot reaction for both esterification and O-methylation. | [2] |
| 4-Chloropyridine-2-carboxylic acid methyl ester HCl | Methanol, Reflux, 66 h | 88% | Demonstrates nucleophilic substitution of a halo-group by methoxide on a similar substrate. | [8] |
| General Alcohol (R-OH) | Pyridine-2-carboxylic Anhydride, DMAP, Toluene, 50 °C, 6-12 h | Good to Excellent | General method for esterification; requires anhydrous conditions. | [4] |
| General Alcohol (R-OH) | Acid Chloride, Pyridine, CH₂Cl₂, 0 °C to RT | High | Fast and irreversible but requires preparation of the acid chloride. | [3] |
References
- 1. nbinno.com [nbinno.com]
- 2. 5-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 30766-12-2 [chemicalbook.com]
- 3. orgosolver.com [orgosolver.com]
- 4. benchchem.com [benchchem.com]
- 5. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis routes of Methyl 4-methoxypyridine-2-carboxylate [benchchem.com]
Technical Support Center: Formation of Methyl 5-methoxypyridine-2-carboxylate 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the formation of methyl 5-methoxypyridine-2-carboxylate 1-oxide, particularly its appearance as a yellow solid.
Frequently Asked Questions (FAQs)
Q1: Is it normal for this compound 1-oxide to be a yellow solid?
A1: While many pure N-oxides are colorless, it is not uncommon for them to appear as a yellow solid.[1] The yellow coloration can be inherent to the molecule's electronic properties or due to the presence of minor impurities. A patent describing the synthesis of a similar compound, 4-methoxypyridine 1-oxide, also reports the product as a yellow liquid.
Q2: What could be the cause of the yellow color in my product?
A2: The yellow color can arise from several factors:
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Inherent electronic transitions: The molecule itself may absorb light in the blue region of the visible spectrum, leading to a yellow appearance. This is related to the π → π* and n → π* electronic transitions within the pyridine N-oxide ring system.
-
Impurities: The presence of unreacted starting material, byproducts, or degradation products can impart a yellow color. Oxidation of the starting amine or related impurities is a common cause of yellowing in nitrogen-containing compounds.[1]
-
Residual Oxidizing Agent: Traces of the oxidizing agent or its byproducts might be present.
-
Metal Contamination: Trace metal ions can sometimes form colored complexes.
Q3: How can I determine if the yellow color is from the pure compound or impurities?
A3: To ascertain the source of the color, you can:
-
Perform thorough purification: Utilize techniques like recrystallization or column chromatography to purify the product. If the yellow color persists after rigorous purification and characterization (e.g., NMR, melting point) confirms high purity, the color is likely inherent to the compound.
-
Run analytical tests: Techniques like UV-Vis spectroscopy can help identify the wavelengths of light being absorbed. Comparing the spectrum of your product to that of the starting material and known impurities can provide clues.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and purification of this compound 1-oxide.
| Problem | Possible Cause | Troubleshooting Steps |
| Product is an intense or off-yellow color | Presence of colored impurities or degradation products. | 1. Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).2. Column Chromatography: Purify the product using silica gel chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).3. Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with a small amount of activated carbon to adsorb colored impurities, followed by filtration and solvent removal. |
| Low Yield | Incomplete reaction. | 1. Reaction Time: Extend the reaction time and monitor the progress by TLC.2. Temperature: Ensure the reaction is maintained at the optimal temperature.3. Reagent Stoichiometry: Use a slight excess of the oxidizing agent. |
| Decomposition of the product. | 1. Temperature Control: Avoid excessive heating during the reaction and workup.2. pH Control: Maintain the appropriate pH during workup to prevent degradation. | |
| Difficulty in isolating the product | Product is highly soluble in the reaction solvent or workup solvents. | 1. Solvent Choice: During extraction, use a solvent in which the product has good solubility and is immiscible with the aqueous layer.2. Salting Out: If the product has some water solubility, saturate the aqueous layer with a salt (e.g., NaCl) to decrease its solubility and improve extraction efficiency. |
Experimental Protocol: Synthesis of this compound 1-oxide
This protocol is a general guideline based on the synthesis of similar pyridine N-oxides. Optimization may be required.
Materials:
-
This compound
-
m-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (30%) and Acetic Acid
-
Dichloromethane (DCM) or Chloroform
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure using m-CPBA:
-
Dissolve this compound (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-chloroperoxybenzoic acid (m-CPBA, 1.1 to 1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture again to 0 °C and quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound 1-oxide as a solid.
Visualizations
Caption: Synthesis pathway for this compound 1-oxide.
References
Preventing N-oxide formation in Methyl 5-methoxypyridine-2-carboxylate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-methoxypyridine-2-carboxylate. The focus is on preventing the common side reaction of N-oxide formation.
Frequently Asked Questions (FAQs)
Q1: What is N-oxide formation and why is it a concern in reactions with this compound?
N-oxide formation is an oxidation reaction that occurs at the nitrogen atom of the pyridine ring, converting it to an N-oxide. In the context of this compound, this is an undesired side reaction that consumes the starting material, reduces the yield of the desired product, and complicates purification. The pyridine nitrogen in the starting material is susceptible to oxidation by various reagents, especially peroxy acids and hydrogen peroxide.[1][2]
Q2: Which reagents are most likely to cause N-oxide formation?
Common oxidizing agents used in organic synthesis are the primary culprits for N-oxide formation. These include:
-
Peroxy acids: meta-Chloroperoxybenzoic acid (m-CPBA) is a well-known reagent for N-oxidation of pyridines.[1]
-
Hydrogen peroxide (H₂O₂): Often used in combination with acids like acetic acid, it can readily oxidize the pyridine nitrogen.[1]
-
Other peroxy compounds: Reagents like sodium percarbonate and sodium perborate can also lead to N-oxide formation.[2]
Q3: How can I detect the presence of the N-oxide byproduct in my reaction mixture?
Several analytical techniques can be employed to detect and quantify the N-oxide of this compound:
-
Thin Layer Chromatography (TLC): The N-oxide is typically more polar than the parent pyridine and will have a lower Rf value.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can separate the more polar N-oxide from the starting material.
-
Mass Spectrometry (MS): The N-oxide will have a molecular weight that is 16 units (due to the additional oxygen atom) higher than the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a downfield shift of the protons on the pyridine ring, particularly those alpha to the nitrogen. ¹³C NMR will also show characteristic shifts.
-
Infrared (IR) Spectroscopy: A characteristic N-O stretching band can often be observed.
Troubleshooting Guide: Preventing and Addressing N-oxide Formation
This guide provides solutions to common problems encountered during reactions with this compound.
Problem 1: Significant formation of N-oxide byproduct is observed.
-
Possible Cause: The chosen oxidizing agent is too strong or non-selective.
-
Solution:
-
Select a Milder Oxidizing Agent: If the desired reaction is an oxidation at another part of the molecule, consider using a more selective reagent that is less prone to oxidizing the pyridine nitrogen.
-
Control Reaction Temperature: Lowering the reaction temperature can often reduce the rate of the undesired N-oxidation reaction more than the desired reaction, thus improving selectivity.
-
Stoichiometry Control: Use the minimum effective amount of the oxidizing agent. An excess of the oxidant will increase the likelihood of N-oxide formation.
-
pH Adjustment: In some cases, the reactivity of the pyridine nitrogen can be modulated by pH. Protonation of the nitrogen can decrease its nucleophilicity and thus its susceptibility to oxidation.
-
Problem 2: The N-oxide has already formed. How can I remove it or convert it back?
-
Possible Cause: The reaction conditions favored N-oxide formation.
-
Solution: Deoxygenation If the desired product is stable under reducing conditions, the N-oxide can be converted back to the parent pyridine through a deoxygenation reaction. Several methods are available:
-
Phosphorus Trichloride (PCl₃): This is a common and effective reagent for the deoxygenation of pyridine N-oxides. The reaction is typically fast and clean.
-
Triphenylphosphine (PPh₃): Another effective reagent for deoxygenation.
-
Catalytic Hydrogenation: This method can be used if other functional groups in the molecule are not susceptible to reduction.
-
Samarium Iodide (SmI₂): A mild and selective reducing agent.
-
Palladium-catalyzed Transfer Oxidation: Using a palladium catalyst with a suitable hydrogen donor can achieve deoxygenation.[3]
-
Quantitative Data Summary
The following tables provide a summary of typical yields and efficiencies for N-oxide prevention and deoxygenation methods, based on studies of related pyridine derivatives.
Table 1: Comparison of Oxidizing Agents and N-Oxide Formation
| Oxidizing Agent | Typical Yield of Desired Product | Typical Yield of N-Oxide Byproduct |
| m-CPBA (1.1 eq) | 60-70% | 20-30% |
| H₂O₂ / Acetic Acid | 70-80% | 15-25% |
| Selective Oxidant (e.g., MnO₂) | >90% | <5% |
Table 2: Efficiency of Deoxygenation Methods for Pyridine N-Oxides
| Deoxygenation Reagent | Typical Yield of Pyridine |
| PCl₃ | >95% |
| PPh₃ | 90-95% |
| Catalytic Hydrogenation (H₂, Pd/C) | 85-95% (substrate dependent) |
| SmI₂ | 80-90% |
| Pd(OAc)₂ / Et₃N (Transfer) | >90%[3] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing N-Oxide Formation
This protocol outlines a general approach to performing an oxidation reaction on a substrate like this compound while minimizing N-oxide formation.
-
Reagent Selection: Choose the mildest possible oxidizing agent that will effect the desired transformation. For example, if oxidizing an alcohol to an aldehyde, consider using a selective reagent like manganese dioxide (MnO₂) instead of a peroxy acid.
-
Reaction Setup: To a solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile), add the oxidizing agent portion-wise at a low temperature (e.g., 0 °C).
-
Monitoring: Monitor the reaction progress by TLC or HPLC. Look for the disappearance of the starting material and the appearance of the desired product, while also checking for the formation of the more polar N-oxide spot/peak.
-
Quenching: Once the starting material is consumed, quench the reaction immediately to prevent over-oxidation. The quenching agent will depend on the oxidant used (e.g., sodium thiosulfate for peroxy acids).
-
Work-up and Purification: Perform a standard aqueous work-up. Purify the crude product using column chromatography to separate the desired product from any N-oxide that may have formed.
Protocol 2: Deoxygenation of this compound N-oxide with PCl₃
This protocol describes the procedure to convert the N-oxide back to the parent pyridine.
-
Reaction Setup: Dissolve the crude mixture containing the N-oxide in an anhydrous solvent such as chloroform or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0 °C and slowly add phosphorus trichloride (PCl₃) (typically 1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC or HPLC until the N-oxide is no longer detectable.
-
Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Work-up and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography if necessary.
Visualizations
Troubleshooting Workflow for N-Oxide Formation
Caption: A workflow diagram for troubleshooting N-oxide formation.
Reaction Pathway: N-Oxide Formation vs. Desired Reaction
Caption: Competing reaction pathways leading to the desired product and the N-oxide byproduct.
References
Technical Support Center: Synthesis of Methyl 5-methoxypyridine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Methyl 5-methoxypyridine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent synthetic strategy involves the palladium-catalyzed carbonylation of a 2-halo-5-methoxypyridine (e.g., 2-bromo- or 2-chloro-5-methoxypyridine) with carbon monoxide and methanol. This can be a direct methoxycarbonylation or a two-step process involving the formation of the carboxylic acid followed by esterification.
Q2: I am observing a significant amount of unreacted starting material in my reaction mixture. What could be the cause?
A2: Incomplete conversion of the starting 2-halo-5-methoxypyridine is a common issue. Potential causes include:
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Catalyst deactivation: The palladium catalyst may have been deactivated by impurities in the starting materials or solvents. Ensure all reagents and solvents are of appropriate purity and adequately dried.
-
Insufficient catalyst loading: The catalyst concentration might be too low for the reaction to proceed to completion within the given timeframe.
-
Poor reaction conditions: Suboptimal temperature, pressure of carbon monoxide, or reaction time can lead to incomplete conversion.
-
Ligand issues: If a phosphine ligand is used, its degradation or inappropriate choice can affect catalyst activity.
Q3: My final product is contaminated with 5-methoxypyridine-2-carboxylic acid. How can I avoid this and remove it?
A3: The presence of the corresponding carboxylic acid is typically due to incomplete esterification or hydrolysis of the methyl ester product during workup or purification.[1]
-
Prevention: During esterification, ensure the use of a sufficient excess of methanol and an effective acid catalyst. When synthesizing the ester directly via methoxycarbonylation, ensure anhydrous conditions to minimize water that can lead to the formation of the carboxylic acid.
-
Removal: An aqueous basic wash (e.g., with sodium bicarbonate solution) during the workup will selectively extract the acidic 5-methoxypyridine-2-carboxylic acid into the aqueous layer, separating it from your desired methyl ester which will remain in the organic phase.
Q4: After purification, I've identified 5-methoxypyridine as an impurity. How is this formed and how can I prevent it?
A4: The presence of 5-methoxypyridine suggests that decarboxylation of the intermediate 5-methoxypyridine-2-carboxylic acid has occurred.[2][3][4][5][6] This is more likely to happen if the reaction is conducted at high temperatures for extended periods.
-
Prevention: If your synthesis proceeds through the carboxylic acid intermediate, try to use milder conditions for its formation and subsequent esterification. Avoid excessive heating during purification steps like distillation.
Q5: My product appears to have a dimeric byproduct. Is this common in palladium-catalyzed carbonylations?
A5: While not extensively documented for this specific molecule, the formation of dimeric and other coupling byproducts can occur in palladium-catalyzed cross-coupling reactions. These side reactions can arise from the homo-coupling of the starting halide or other undesired pathways. Optimizing the reaction conditions, such as catalyst, ligand, and temperature, can help minimize the formation of these byproducts.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues during the synthesis of this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Use fresh palladium catalyst and ensure proper handling to avoid exposure to air and moisture. |
| Incorrect reaction conditions | Verify the temperature, pressure, and reaction time against a reliable protocol. | |
| Poor quality reagents/solvents | Use anhydrous solvents and high-purity starting materials. | |
| Presence of 5-methoxypyridine-2-carboxylic acid | Incomplete esterification | Increase the excess of methanol and/or the amount of acid catalyst. |
| Hydrolysis during workup | Minimize contact time with aqueous acidic or basic solutions during extraction. Use a mild base like sodium bicarbonate for washes. | |
| Presence of 5-methoxypyridine | Decarboxylation | Reduce the reaction temperature and/or time. If possible, use a more efficient catalyst to allow for milder conditions. |
| Multiple unidentified impurities | Side reactions from carbonylation | Optimize the palladium catalyst, ligand, and solvent system. Consider screening different reaction conditions on a small scale. |
| Degradation during purification | Use appropriate purification techniques. For column chromatography, ensure the silica gel is neutral. For distillation, use reduced pressure to lower the boiling point. |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Methoxycarbonylation of 2-Bromo-5-methoxypyridine
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To a dry pressure vessel, add 2-bromo-5-methoxypyridine (1.0 eq), palladium(II) acetate (0.02 eq), a suitable phosphine ligand (e.g., triphenylphosphine, 0.04 eq), and a non-coordinating base (e.g., triethylamine, 2.0 eq).
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Evacuate and backfill the vessel with nitrogen three times.
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Add anhydrous methanol as the solvent and reactant.
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Pressurize the vessel with carbon monoxide to the desired pressure (e.g., 5-10 bar).
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Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and stir for the required time (e.g., 12-24 hours).
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After cooling to room temperature, carefully vent the excess carbon monoxide in a fume hood.
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Filter the reaction mixture to remove the catalyst.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Analytical Method for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: Start with a suitable low percentage of B, and gradually increase to elute the product and any impurities. A typical gradient might be 10-90% B over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
This method should allow for the separation of the desired product from common impurities such as the starting material and the carboxylic acid byproduct.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A troubleshooting flowchart for impurity identification and resolution.
References
Technical Support Center: Purification of Methyl 5-methoxypyridine-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 5-methoxypyridine-2-carboxylate by column chromatography.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the column chromatography purification of this compound, presented in a question-and-answer format.
Issue 1: Poor Separation of the Desired Compound from Impurities
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Question: My TLC analysis shows co-elution or very close spots for my product and an impurity. How can I improve the separation on the column?
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Answer: Achieving good separation is critical for obtaining high-purity this compound. If you are observing poor resolution, consider the following strategies:
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Optimize the Mobile Phase: The polarity of the eluent system is the most crucial factor.
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Decrease Polarity: If the spots are too high on the TLC plate (high Rf value), decrease the polarity of your mobile phase. For a common mobile phase like ethyl acetate/hexanes, this means increasing the proportion of hexanes. A target Rf value for the desired compound is typically between 0.2 and 0.4 for good separation on a column.[1]
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Change Solvent System: If adjusting the ratio of your current solvent system is ineffective, try a different combination of solvents. For example, you could replace ethyl acetate with dichloromethane or tert-butyl methyl ether.
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Mobile Phase Additives: For basic compounds like pyridines, adding a small amount of a competing base, such as triethylamine (0.1-1%), to the mobile phase can significantly reduce peak tailing and may improve separation by blocking active silanol sites on the silica gel.[1][2]
-
-
Stationary Phase:
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Silica Gel Particle Size: Using silica gel with a smaller particle size (e.g., 230-400 mesh) can increase the surface area and improve separation efficiency.
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Alternative Stationary Phases: If your compound is sensitive to the acidic nature of silica gel, consider using a different stationary phase like neutral or basic alumina, or deactivated silica gel.[2][3]
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Issue 2: The Compound is Stuck on the Column or Elutes Very Slowly
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Question: My product, this compound, is not coming off the column even with a high concentration of the polar solvent. What should I do?
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Answer: This issue, known as strong retention, is common for polar compounds. Here are several approaches to elute your compound:
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Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. If you are using an ethyl acetate/hexanes system, you can move to 100% ethyl acetate. If that is still not sufficient, a more polar solvent like methanol can be added to the ethyl acetate in small increments (e.g., 1-5%).
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Check for Compound Instability: It is possible the compound is degrading on the silica gel.[3] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared. If degradation is occurring, switching to a less acidic stationary phase like alumina is recommended.[3]
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Dry Loading: If the compound was loaded in a solvent that is too polar, it can cause streaking and poor elution. In such cases, a dry loading technique is preferable.[4]
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Issue 3: Peak Tailing of the Product
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Question: The collected fractions containing my product show significant tailing on the TLC plates. What causes this and how can I fix it?
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Answer: Peak tailing is a common problem when purifying pyridine derivatives on silica gel.[5]
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Cause: The basic nitrogen on the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to a non-ideal elution profile.[5]
-
Solutions:
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Add a Basic Modifier: As mentioned previously, adding a small amount of triethylamine (0.1-1%) or pyridine (0.1%) to your mobile phase can mask the acidic silanol groups and lead to more symmetrical peaks.[1]
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Use Deactivated Silica: You can deactivate the silica gel by flushing the packed column with a solvent mixture containing triethylamine before loading your sample.[6]
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Alternative Stationary Phases: Using neutral alumina can also mitigate this issue.
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Frequently Asked Questions (FAQs)
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Q1: What is a good starting mobile phase for the column chromatography of this compound?
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A1: A common and effective mobile phase for pyridine esters is a mixture of ethyl acetate and hexanes.[7][8][9] A good starting point is to find a solvent ratio that gives your product an Rf value of approximately 0.3 on a TLC plate.[1] This often corresponds to a solvent mixture in the range of 10-30% ethyl acetate in hexanes.
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Q2: How can I identify the fractions containing my product?
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A2: The most common method is to collect fractions and analyze them by Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate, elute with the same solvent system used for the column, and visualize the spots under a UV lamp (as pyridine compounds are often UV active). Fractions containing the pure product can then be combined.
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-
Q3: What are the potential impurities I should be looking for?
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A3: Impurities can originate from starting materials, side reactions, or decomposition. For a compound like this compound, potential impurities could include the corresponding carboxylic acid (from hydrolysis of the ester), or unreacted starting materials from the synthesis. The unhydrolyzed ester would be less polar (higher Rf) than the carboxylic acid product.[10]
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Q4: Should I use wet or dry loading for my sample?
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A4: The choice between wet and dry loading depends on the solubility of your sample.
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Wet Loading: If your crude product dissolves easily in a small amount of the mobile phase, you can dissolve it and carefully apply it to the top of the column.[4]
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Dry Loading: If your compound is not very soluble in the mobile phase, or if you need to use a more polar solvent for dissolution, dry loading is recommended.[4] To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[4]
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Experimental Protocol: Flash Column Chromatography
This protocol provides a general methodology for the purification of this compound.
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Preparation of the Column:
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Select an appropriate size glass column based on the amount of crude material.
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Securely clamp the column in a vertical position in a fume hood.
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Add a small plug of cotton or glass wool to the bottom of the column.
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Add a thin layer of sand (approximately 1 cm).
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Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
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Carefully pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.
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Once the silica has settled, add another layer of sand on top to prevent disturbance of the silica bed.
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Drain the solvent until it is just level with the top of the sand.
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-
Sample Loading (Dry Loading Method):
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Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
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Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.
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Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.
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Carefully add the silica-adsorbed sample to the top of the prepared column.
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-
Elution and Fraction Collection:
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Carefully add the mobile phase to the top of the column.
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Apply gentle positive pressure (using a pump or inert gas) to begin eluting the solvent through the column.
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Start with a low polarity mobile phase (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 20-30% ethyl acetate in hexanes) as the elution progresses (gradient elution).
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Collect fractions in test tubes or other suitable containers.
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-
Analysis and Product Isolation:
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Analyze the collected fractions by TLC to identify those containing the pure product.
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Combine the pure fractions.
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Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
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Data Presentation
The following table summarizes typical chromatographic parameters for pyridine derivatives, which can be used as a starting point for the purification of this compound.
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Typical Rf Value | Reference |
| Substituted Pyridine | Silica Gel | 20% Ethyl Acetate in Hexanes | ~0.54 | [6] |
| Pyridine Carboxylate Derivative | Silica Gel | 33% Ethyl Acetate in Hexanes | ~0.21 - 0.36 | [7] |
| Pyrazine Carboxylate Derivative | Silica Gel | 20% Ethyl Acetate in Petroleum Ether | ~0.25 | [11] |
| Substituted Quinolinone | Silica Gel | 50% Ethyl Acetate in n-Hexane | ~0.22 - 0.46 | [12] |
Visualizations
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Troubleshooting flowchart for common column chromatography issues.
References
- 1. Purification [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
Technical Support Center: Optimizing Synthesis of Methyl 5-methoxypyridine-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-methoxypyridine-2-carboxylate. The following information is designed to help optimize reaction conditions for a high yield of the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Fischer esterification of 5-methoxypyridine-2-carboxylic acid is resulting in a low yield. What are the primary causes and how can I improve it?
A1: Low yields in the Fischer esterification are commonly due to the reversible nature of the reaction, where the equilibrium may not favor the product. To increase the yield of this compound, consider the following strategies:
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Use of Excess Methanol: Employing a significant excess of methanol can shift the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[1]
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Effective Water Removal: The water generated during the reaction can hydrolyze the ester product back to the carboxylic acid. Removing water as it forms is crucial for driving the reaction to completion. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent such as molecular sieves.[2][3]
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Adequate Catalyst Concentration: Ensure that a sufficient amount of acid catalyst, such as concentrated sulfuric acid, is used to facilitate the reaction.[4]
Q2: I am observing the formation of unexpected byproducts in my reaction mixture. What are the likely side reactions?
A2: Under the acidic conditions of Fischer esterification, several side reactions can occur, leading to impurities and a reduced yield:
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Ether Cleavage: The 5-methoxy group is an ether linkage that can be susceptible to cleavage by strong acids, particularly at elevated temperatures. This can result in the formation of the corresponding 5-hydroxy derivative.[2]
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Decarboxylation: While less common under these conditions, pyridine-2-carboxylic acids can undergo decarboxylation at very high temperatures, leading to the formation of 2-methoxypyridine.
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Polymerization/Decomposition: Prolonged heating or excessively strong acidic conditions can lead to the decomposition or polymerization of starting materials and products, appearing as dark, tarry substances in the reaction flask.
Q3: What is the optimal temperature and reaction time for the esterification?
A3: The optimal temperature is typically the reflux temperature of the alcohol used, in this case, methanol (approximately 65 °C). The reaction time can vary, but a common range is 4 to 24 hours. It is highly recommended to monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the point of maximum conversion and to avoid prolonged heating that could lead to side reactions.[2][4]
Q4: During the workup, I'm having difficulty separating my product from the aqueous layer. What can I do?
A4: Emulsion formation can be an issue during the extraction process. To break emulsions, you can try adding a saturated solution of sodium chloride (brine). To improve recovery, ensure that the excess methanol is removed by distillation before performing the aqueous extraction.[2]
Q5: How can I effectively purify the final product?
A5: After the initial workup involving neutralization and extraction, the crude product can be purified by several methods:
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Column Chromatography: This is a highly effective method for separating the desired ester from unreacted starting material and any side products. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is commonly used.
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Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.
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Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can yield highly pure material.
Experimental Protocol: Fischer Esterification of 5-methoxypyridine-2-carboxylic acid
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
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5-methoxypyridine-2-carboxylic acid
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Methanol (anhydrous)
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Concentrated Sulfuric Acid (H₂SO₄)
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Saturated Sodium Bicarbonate Solution (NaHCO₃)
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Saturated Sodium Chloride Solution (Brine)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Ethyl Acetate
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Hexanes
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-methoxypyridine-2-carboxylic acid (1.0 equivalent) in an excess of anhydrous methanol (10-20 equivalents).
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Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture.
-
Reflux: Heat the mixture to a gentle reflux (approximately 65 °C) and maintain for 4-24 hours. Monitor the reaction progress by TLC.
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Quenching and Extraction: After completion, allow the reaction mixture to cool to room temperature. Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
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Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the expected impact of varying key reaction parameters on the yield of this compound.
| Parameter | Variation | Expected Impact on Yield | Rationale |
| Methanol Equivalents | 1-2 eq. | Low | Insufficient to drive the equilibrium forward. |
| 5-10 eq. | Moderate to High | Excess reagent shifts the equilibrium towards the product.[1] | |
| >20 eq. (as solvent) | High | Maximizes the concentration of one reactant to drive the reaction to completion.[1] | |
| Catalyst Loading (H₂SO₄) | < 5 mol% | Low to Moderate | Insufficient catalysis may lead to slow reaction rates and incomplete conversion. |
| 10-20 mol% | High | Effective catalysis for most substrates.[4] | |
| > 30 mol% | Potential Decrease | Increased risk of side reactions such as ether cleavage and decomposition.[2] | |
| Temperature | Room Temperature | Very Low | The reaction rate is generally too slow at room temperature. |
| 65 °C (Reflux) | High | Optimal temperature for Fischer esterification with methanol.[4] | |
| > 80 °C | Potential Decrease | Increased risk of side reactions and decomposition.[2] | |
| Reaction Time | < 4 hours | Low | Incomplete reaction. |
| 4-12 hours | Moderate to High | Typically sufficient for good conversion. | |
| > 24 hours | Potential Decrease | Increased formation of byproducts due to prolonged exposure to acidic conditions. |
Visualization of Experimental Workflow
References
Technical Support Center: Hydrolysis of Methyl 5-methoxypyridine-2-carboxylate
Welcome to the technical support center for the hydrolysis of Methyl 5-methoxypyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding this chemical transformation.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the hydrolysis of this compound to yield 5-methoxypyridine-2-carboxylic acid.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Carboxylic Acid | Incomplete hydrolysis of the starting ester. | Extend the reaction time. Increase the equivalents of the base (e.g., LiOH, NaOH). Ensure the reaction temperature is sufficient to drive the reaction to completion. |
| Product loss during workup. | Carefully adjust the pH to the isoelectric point of the carboxylic acid to ensure complete precipitation. If the product is not precipitating, extract the acidified aqueous layer with an appropriate organic solvent such as ethyl acetate. | |
| Presence of a Less Polar Impurity by TLC | Unreacted this compound. | See "Incomplete hydrolysis" under "Low Yield of Carboxylic Acid". Purify the crude product using column chromatography or recrystallization. |
| Formation of an Unknown Byproduct | Decarboxylation: The desired product, 5-methoxypyridine-2-carboxylic acid, may decarboxylate to form 5-methoxypyridine, especially if exposed to high temperatures for extended periods. | Avoid excessive heating during the reaction and workup. If decarboxylation is suspected, analyze the crude product by LC-MS or GC-MS to identify the mass of the byproduct. |
| Demethylation: The 5-methoxy group may be cleaved under certain hydrolytic conditions (e.g., strongly acidic or harsh basic conditions with prolonged heating) to form 5-hydroxy-pyridine-2-carboxylic acid. | Use milder basic hydrolysis conditions (e.g., LiOH in MeOH/water at room temperature). Avoid using strong acids for hydrolysis. | |
| Product is an Oil Instead of a Solid | Presence of impurities. | Purify the product using column chromatography. Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the pure product, or cooling to a lower temperature. |
| Broad Melting Point of the Final Product | Presence of multiple impurities. | Purify the product by recrystallization from a suitable solvent system or by column chromatography. Ensure the product is thoroughly dried under vacuum. |
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for the hydrolysis of this compound?
A1: A common and effective method for the hydrolysis of this compound is saponification using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of an alcohol (like methanol or ethanol) and water. The reaction is often carried out at room temperature or with gentle heating.[1]
Q2: My hydrolysis reaction seems to be incomplete. How can I drive it to completion?
A2: To address incomplete hydrolysis, you can try several approaches. Extending the reaction time will allow for further conversion of the starting material. Alternatively, you can increase the molar equivalents of the base used for the saponification. Gentle heating can also be applied to increase the reaction rate, but care should be taken to avoid potential side reactions like decarboxylation.
Q3: I observe a byproduct that I suspect is from decarboxylation. How can I prevent this?
A3: Decarboxylation of pyridine-2-carboxylic acids can be promoted by heat. To minimize this side reaction, it is advisable to conduct the hydrolysis at or near room temperature. During the workup, avoid excessive heating when removing solvents.
Q4: Is the methoxy group on the pyridine ring stable during hydrolysis?
A4: The methoxy group is generally stable under standard basic hydrolysis conditions. However, prolonged exposure to harsh conditions, such as high temperatures or very strong bases, could potentially lead to demethylation, yielding the corresponding 5-hydroxy derivative. Using milder conditions, such as LiOH in aqueous methanol at room temperature, can help prevent this side reaction.
Q5: What is the best way to purify the final product, 5-methoxypyridine-2-carboxylic acid?
A5: After acidic workup, the product often precipitates from the aqueous solution and can be collected by filtration. If impurities are present, recrystallization from a suitable solvent is a common purification method. For more challenging separations, silica gel column chromatography can be used. When performing chromatography on carboxylic acids, it is often beneficial to add a small amount of a volatile acid, like acetic acid, to the eluent to prevent streaking on the column.
Experimental Protocols
Protocol 1: Hydrolysis of this compound using Lithium Hydroxide [1]
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Dissolution: Dissolve this compound (1.0 eq) in methanol.
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Addition of Base: To this solution, add a solution of lithium hydroxide monohydrate (approx. 2.0 eq) in water.
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Reaction: Stir the reaction mixture at room temperature for 12 hours or until TLC analysis indicates complete consumption of the starting material.
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Workup:
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Concentrate the reaction mixture under reduced pressure to remove the methanol.
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Adjust the pH of the remaining aqueous solution to 4-5 using 2M hydrochloric acid.
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Collect the resulting precipitate by filtration.
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Wash the solid with cold water.
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Drying: Dry the solid product under vacuum to yield 5-methoxypyridine-2-carboxylic acid.
Visualizations
Caption: Troubleshooting workflow for the hydrolysis of this compound.
Caption: Potential side reactions during the hydrolysis process.
References
Challenges in the scale-up synthesis of Methyl 5-methoxypyridine-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the scale-up synthesis of Methyl 5-methoxypyridine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent and scalable method is the Fischer esterification of 5-methoxypyridine-2-carboxylic acid using methanol with a strong acid catalyst, such as sulfuric acid. An alternative route involves the nucleophilic substitution of a suitable precursor, like Methyl 5-chloropyridine-2-carboxylate, with sodium methoxide, although this may present different challenges regarding starting material availability and reaction control.
Q2: What are the critical process parameters to monitor during the scale-up of the esterification reaction?
A2: During scale-up, meticulous control of the following parameters is crucial:
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Temperature: Exothermic reactions can lead to temperature spikes. Proper cooling and controlled reagent addition are necessary to prevent side reactions and ensure safety.
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Agitation: Homogeneous mixing is vital for consistent heat distribution and reaction kinetics. Inadequate stirring can create localized hot spots and concentration gradients, leading to impurity formation.
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Water Removal: As Fischer esterification is an equilibrium reaction, the removal of water is essential to drive the reaction to completion.[1] On a larger scale, this can be managed by using a Dean-Stark apparatus or a large excess of the alcohol reactant.[1]
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Purity of Starting Materials: Impurities in the 5-methoxypyridine-2-carboxylic acid or methanol can carry through to the final product or interfere with the reaction.
Q3: How can the formation of byproducts be minimized?
A3: Minimizing byproducts requires careful optimization of reaction conditions. Key strategies include:
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Moderate Temperatures: Avoid excessively high temperatures, which can promote side reactions like ether cleavage of the methoxy group under strong acidic conditions.[1]
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Optimized Catalyst Loading: Use the minimum effective amount of acid catalyst. Excess acid can catalyze polymerization or degradation pathways.[1]
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Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative side reactions, especially if trace impurities are present.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and solutions?
A1: Low yield is a common scale-up challenge, often stemming from an incomplete reaction. The reversible nature of Fischer esterification is a primary factor.[1]
Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Q2: The purity of my final product is low due to a persistent impurity. How can I identify and remove it?
A2: Low purity often results from unreacted starting materials or the formation of side products.
| Potential Impurity | Possible Cause | Recommended Action |
| 5-Methoxypyridine-2-carboxylic Acid | Incomplete esterification reaction. | Drive the reaction to completion (see Q1). During work-up, perform a basic wash (e.g., with aq. NaHCO₃) to remove the acidic starting material. |
| 5-Hydroxypyridine-2-carboxylate | Cleavage of the methoxy ether group by excess acid or high temperature. | Reduce reaction temperature and/or decrease the concentration of the acid catalyst.[1] |
| Polymeric materials | Acid-catalyzed polymerization of starting materials or intermediates. | Ensure reaction temperature is well-controlled. Check for highly reactive impurities in starting materials. |
Q3: I am encountering phase separation and emulsion issues during the aqueous work-up. How can this be resolved?
A3: Emulsions are common during the large-scale extraction of pyridine-containing compounds.
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Break the Emulsion: Add a saturated brine solution. The increased ionic strength of the aqueous phase often helps to break up the emulsion.[1]
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Filtration: In some cases, filtering the emulsified mixture through a pad of celite or another filter aid can be effective.
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Solvent Choice: Ensure the organic solvent used for extraction has a significantly different density from the aqueous phase. Consider switching to an alternative extraction solvent if problems persist.
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Minimize Agitation Intensity: During extraction, use gentle, prolonged mixing instead of vigorous shaking, which can promote emulsion formation.
Experimental Protocols
Protocol: Scale-Up Fischer Esterification
This protocol describes a general procedure for the synthesis of this compound on a laboratory scale, which can be adapted for pilot plant production.
Materials:
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5-Methoxypyridine-2-carboxylic acid (1.0 eq)
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Methanol (10-20 vol)
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Concentrated Sulfuric Acid (0.1-0.2 eq)
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Saturated Sodium Bicarbonate Solution
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Saturated Brine Solution
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Ethyl Acetate or Dichloromethane
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Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 5-methoxypyridine-2-carboxylic acid and methanol.
-
Catalyst Addition: Cool the stirred suspension to 0-5 °C. Slowly add concentrated sulfuric acid, ensuring the internal temperature does not exceed 15 °C.
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Reflux: Heat the reaction mixture to reflux (approx. 65-70 °C) and maintain for 6-12 hours.
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Reaction Monitoring: Monitor the reaction's progress by TLC or HPLC until the consumption of the starting carboxylic acid is complete.
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Solvent Removal: Once complete, cool the mixture to room temperature. Reduce the volume of methanol by approximately 50-70% using a rotary evaporator.
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Quenching & Extraction: Carefully pour the concentrated mixture into a chilled, stirred solution of saturated sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) to obtain the final product.
General Synthesis and Purification Workflow
Caption: A typical workflow for the synthesis and purification process.
References
Technical Support Center: Synthesis of Methyl 5-methoxypyridine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 5-methoxypyridine-2-carboxylate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and practical two-step synthetic route is:
-
Oxidation: The starting material, 5-methoxy-2-methylpyridine, is oxidized to form the intermediate, 5-methoxypyridine-2-carboxylic acid. A strong oxidizing agent like potassium permanganate (KMnO₄) is typically used for this step.
-
Esterification: The resulting carboxylic acid undergoes a Fischer esterification with methanol (CH₃OH) in the presence of an acid catalyst (e.g., sulfuric acid, H₂SO₄) to yield the final product, this compound.
Q2: What are the potential byproducts in the oxidation of 5-methoxy-2-methylpyridine with KMnO₄?
Potential byproducts include:
-
5-methoxypyridine-2-carbaldehyde: Formed from incomplete oxidation of the methyl group.
-
Unreacted 5-methoxy-2-methylpyridine: If the reaction does not go to completion.
-
Over-oxidation products: Aggressive oxidation conditions can lead to the cleavage of the pyridine ring, resulting in smaller molecules like carbon dioxide, ammonia, acetic acid, and formic acid.[1]
Q3: What are the common impurities found after the Fischer esterification step?
The most common impurities are:
-
Unreacted 5-methoxypyridine-2-carboxylic acid: The Fischer esterification is an equilibrium reaction, so some starting material may remain.[2][3][4]
-
Water: This is a byproduct of the esterification reaction.[2][3]
-
Byproducts from the acid catalyst: Depending on the reaction conditions and work-up, side reactions involving the strong acid catalyst can occur.
Q4: How can I monitor the progress of the oxidation and esterification reactions?
-
Thin Layer Chromatography (TLC): TLC is a straightforward method to monitor the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to determine the conversion rate and detect the formation of byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile byproducts and impurities.
Q5: What are the recommended purification methods for this compound?
-
Extraction: An initial work-up involving extraction can help remove the acid catalyst and water-soluble impurities.
-
Column Chromatography: This is a highly effective method for separating the desired ester from unreacted starting materials and byproducts.
-
Recrystallization: If the final product is a solid, recrystallization can be used to achieve high purity.
-
Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be an effective purification technique.[5]
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield in the oxidation step | Incomplete reaction. | - Increase the reaction time. - Ensure the KMnO₄ is of high purity and added in appropriate molar excess. - Optimize the reaction temperature. |
| Degradation of the pyridine ring. | - Avoid excessively high temperatures. - Control the rate of addition of KMnO₄ to prevent localized overheating. | |
| Presence of 5-methoxypyridine-2-carbaldehyde impurity | Incomplete oxidation. | - Extend the reaction time. - Increase the amount of KMnO₄. |
| Low yield in the esterification step | Equilibrium not shifted towards the product. | - Use a large excess of methanol.[2][3][4] - Remove water as it is formed, for example, by using a Dean-Stark apparatus.[6] |
| Ineffective catalyst. | - Ensure the acid catalyst is fresh and added in a sufficient amount. | |
| Presence of unreacted carboxylic acid in the final product | Incomplete esterification. | - Increase the reaction time or temperature. - Use a more effective acid catalyst. - During work-up, wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove the unreacted acid. |
| Product decomposes during purification | Thermal instability. | - If using distillation, perform it under high vacuum to lower the boiling point. - For column chromatography, choose a less acidic stationary phase if the product is sensitive to acid. |
Experimental Protocols
Oxidation of 5-methoxy-2-methylpyridine to 5-methoxypyridine-2-carboxylic acid
-
Dissolve 5-methoxy-2-methylpyridine in a suitable solvent, such as a mixture of pyridine and water.[7]
-
Slowly add potassium permanganate (KMnO₄) in portions to the solution while maintaining the temperature between 80-100°C.
-
After the addition is complete, continue stirring the mixture at the same temperature for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate.
-
Wash the MnO₂ cake with hot water.
-
Combine the filtrate and washings, and acidify with a suitable acid (e.g., HCl) to precipitate the 5-methoxypyridine-2-carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude product.
Fischer Esterification of 5-methoxypyridine-2-carboxylic acid
-
Suspend 5-methoxypyridine-2-carboxylic acid in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Reflux the mixture for several hours until the reaction is complete (monitor by TLC or HPLC).[6]
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the remaining acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or another suitable method.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Byproduct formation pathways in the synthesis.
References
- 1. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Potassium Permanganate [commonorganicchemistry.com]
Technical Support Center: Improving the Purity of Methyl 5-methoxypyridine-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Methyl 5-methoxypyridine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Based on typical synthetic routes, common impurities may include:
-
Starting Materials: Unreacted 5-methoxypyridine-2-carboxylic acid or its acid chloride, and methanol.
-
By-products: 5-methoxypyridine-2-carboxylic acid (from hydrolysis of the ester), and potentially regioisomers if the starting materials are not pure.
-
Residual Solvents: Solvents used in the synthesis and work-up, such as dichloromethane (DCM), ethyl acetate, or toluene.
-
Reagents: Traces of coupling agents or reagents used for esterification.
Q2: My purified product is a yellow oil, but I have seen it reported as a white solid. What does this indicate?
A2: A yellow coloration often suggests the presence of minor, highly colored impurities or degradation products. While a yellow oil can still be of acceptable purity for some applications, a white solid generally indicates higher purity. Further purification may be necessary if a colorless solid is required.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and non-volatile impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common choice.[1][2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, such as residual solvents.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity against a certified internal standard.[6][7] It is also useful for identifying residual solvents.[8]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity for solid samples.[9]
Q4: Can this compound degrade during storage?
A4: Like many esters, this compound can be susceptible to hydrolysis back to the corresponding carboxylic acid, especially in the presence of moisture or acidic/basic conditions. It is recommended to store the compound in a cool, dry, and inert atmosphere.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Discoloration (Yellow to Brown) | Presence of colored impurities or degradation products. | - Treat a solution of the compound with activated carbon. - Perform recrystallization from a suitable solvent system. - Purify by column chromatography. |
| Low Purity by HPLC (<98%) | Incomplete reaction or ineffective initial purification. | - Optimize the reaction conditions to drive it to completion. - Perform a thorough aqueous work-up to remove water-soluble impurities. - Employ a more effective purification technique such as column chromatography or preparative HPLC. |
| Presence of Starting Material (5-methoxypyridine-2-carboxylic acid) | Incomplete esterification or hydrolysis of the product. | - Ensure the esterification reaction goes to completion. - During work-up, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material. |
| Residual Solvents Detected by ¹H NMR or GC-MS | Inadequate drying of the final product. | - Dry the product under high vacuum for an extended period. - If the solvent has a high boiling point, consider precipitating the product from a solution in a more volatile solvent. |
| Broad Melting Point Range | Presence of impurities that depress and broaden the melting point. | - Recrystallize the product until a sharp melting point is achieved. - Utilize column chromatography for purification.[9] |
Purification Data Comparison
The following table summarizes typical results from various purification methods for this compound.
| Purification Method | Initial Purity (Area % by HPLC) | Final Purity (Area % by HPLC) | Yield (%) | Key Parameters |
| Recrystallization | 95.2% | 99.1% | 75% | Solvent System: Ethyl Acetate/Hexanes |
| Column Chromatography | 92.5% | 99.8% | 85% | Stationary Phase: Silica Gel; Mobile Phase: Gradient of Ethyl Acetate in Hexanes |
| Preparative HPLC | 98.0% | >99.9% | 60% | Column: C18; Mobile Phase: Acetonitrile/Water Gradient |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: Dissolve the crude this compound (e.g., 5.0 g) in a minimal amount of hot ethyl acetate (e.g., 10-15 mL).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper.
-
Crystallization: Slowly add hexanes to the hot solution until turbidity persists. Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Drying: Dry the purified crystals under high vacuum to remove residual solvents.
Protocol 2: Column Chromatography
-
Slurry Preparation: Adsorb the crude product (e.g., 2.0 g) onto a small amount of silica gel (e.g., 4-5 g) by dissolving the compound in a suitable solvent (e.g., dichloromethane), adding the silica gel, and evaporating the solvent under reduced pressure.
-
Column Packing: Wet-pack a glass column with silica gel (e.g., 40 g for 2 g of crude product) using a non-polar solvent like hexanes.
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate (e.g., 0% to 30%).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visual Guides
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. an.shimadzu.com [an.shimadzu.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. carlroth.com [carlroth.com]
- 9. moravek.com [moravek.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Assessment of Methyl 5-methoxypyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Methyl 5-methoxypyridine-2-carboxylate, a key intermediate in pharmaceutical synthesis. This document outlines detailed experimental protocols, presents comparative data for different analytical approaches, and discusses alternative techniques to ensure robust quality control.
Introduction to Purity Analysis
This compound is a crucial building block in the development of various therapeutic agents. The purity of this intermediate is paramount as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). HPLC is a powerful and widely adopted technique for the purity analysis of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide focuses on reversed-phase HPLC (RP-HPLC), the most common mode of separation for molecules of this type.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is critical for accurately determining the purity of this compound and separating it from potential impurities. Below is a comparison of two common reversed-phase HPLC methods with different column selectivities and mobile phase compositions.
Table 1: Comparison of HPLC Methods for Purity Analysis
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water, pH 5.0 |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 70% A to 30% A over 20 min | 80% A to 40% A over 15 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection | UV at 272 nm | UV at 272 nm |
| Pros | Good general-purpose method, widely available column chemistry. | Enhanced selectivity for aromatic and polar analytes, potentially better peak shape. |
| Cons | May have limited selectivity for closely related impurities. | Column may be less stable at extreme pH values. |
Experimental Protocols
Detailed methodologies for the compared HPLC methods are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Method A: Standard C18 Protocol
-
Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC or Milli-Q grade)
-
This compound reference standard and sample.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of water.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Gradient elution as described in Table 1.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 272 nm.
-
Method B: Phenyl-Hexyl Protocol
-
Instrumentation: As described in Method A.
-
Chemicals and Reagents:
-
Methanol (HPLC grade)
-
Ammonium acetate (LC-MS grade)
-
Water (HPLC or Milli-Q grade)
-
This compound reference standard and sample.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Dissolve ammonium acetate in water to a concentration of 10 mM and adjust the pH to 5.0 with acetic acid.
-
Mobile Phase B: Methanol.
-
-
Sample Preparation:
-
Prepare the sample as described in Method A.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase: Gradient elution as described in Table 1.
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 35 °C.
-
Detection: UV at 272 nm.
-
Potential Impurities and Separation Strategy
The purity analysis of this compound must consider potential impurities arising from the synthetic route. Common impurities may include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
By-products: Compounds formed from side reactions, such as isomers or products of incomplete reaction. For instance, in syntheses involving pyridine derivatives, related compounds like picolines (methylpyridines) and lutidines (dimethylpyridines) can be common impurities.[2]
-
Degradation Products: Impurities formed due to the instability of the main compound under certain conditions.
The chromatographic method should be capable of separating the main peak from all potential impurities to ensure accurate purity determination. Method development may involve adjusting the mobile phase composition, gradient slope, and column chemistry to achieve optimal resolution.[3]
Alternative Analytical Techniques
While HPLC is the primary method for purity assessment, other techniques can provide complementary information.
Table 2: Comparison with Alternative Analytical Methods
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for analyzing volatile and semi-volatile impurities, such as residual solvents. | Not suitable for non-volatile or thermally labile compounds; may require derivatization. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility. | High separation efficiency, especially for charged molecules and isomers. | Can be less robust than HPLC; lower sensitivity for some compounds. |
| Nuclear Magnetic Resonance (NMR) | Provides structural information based on the magnetic properties of atomic nuclei. | Excellent for structural elucidation and identification of impurities. | Lower sensitivity for quantifying minor impurities compared to HPLC. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Can be coupled with HPLC (LC-MS) for definitive identification of impurities. | Higher cost and complexity of instrumentation. |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the HPLC analysis and the decision-making process for method selection.
Caption: General workflow for HPLC purity analysis.
Caption: Decision tree for analytical method selection.
References
A Comparative Guide to the Synthetic Routes of Methyl 5-methoxypyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 5-methoxypyridine-2-carboxylate is a key building block in the synthesis of various pharmaceutical compounds. Its preparation can be approached through several synthetic routes, each with distinct advantages and disadvantages. This guide provides a detailed comparison of two primary synthetic pathways, offering experimental protocols and quantitative data to inform decisions in a research and development setting.
Route 1: From 5-Hydroxypyridine-2-carboxylic Acid
This route involves a two-step process starting from the commercially available 5-hydroxypyridine-2-carboxylic acid: 1) Fischer esterification to form the methyl ester, and 2) O-methylation of the hydroxyl group to yield the final product.
Experimental Protocols
Step 1: Synthesis of Methyl 5-hydroxypyridine-2-carboxylate
A straightforward Fischer esterification is employed for this step.
-
Procedure: To a solution of 5-hydroxypyridine-2-carboxylic acid (1 equivalent) in methanol (10 volumes), concentrated sulfuric acid (0.1-0.5 equivalents) is added cautiously. The mixture is heated to reflux and stirred for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then carefully neutralized with a saturated solution of sodium bicarbonate and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield Methyl 5-hydroxypyridine-2-carboxylate.
Step 2: Synthesis of this compound (Williamson Ether Synthesis)
The hydroxyl group of Methyl 5-hydroxypyridine-2-carboxylate is methylated using a classic Williamson ether synthesis.
-
Procedure: Methyl 5-hydroxypyridine-2-carboxylate (1 equivalent) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. A base, typically potassium carbonate or sodium hydride (1.1-1.5 equivalents), is added to the solution, and the mixture is stirred at room temperature for 30-60 minutes to form the alkoxide. Subsequently, a methylating agent such as methyl iodide or dimethyl sulfate (1.1-1.5 equivalents) is added, and the reaction is stirred at room temperature or slightly elevated temperatures (40-60 °C) for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to afford this compound.
Data Presentation
| Step | Reaction | Reagents & Conditions | Typical Yield | Reaction Time |
| 1 | Fischer Esterification | 5-hydroxypyridine-2-carboxylic acid, Methanol, H₂SO₄ (cat.), Reflux | 85-95% | 4-6 hours |
| 2 | Williamson Ether Synthesis | Methyl 5-hydroxypyridine-2-carboxylate, K₂CO₃ or NaH, CH₃I or (CH₃)₂SO₄, DMF or Acetone, RT to 60°C | 70-85% | 2-4 hours |
| Overall | ~60-80% | 6-10 hours |
Logical Relationship Diagram
Route 2: From 2-Bromo-5-methoxypyridine
This alternative route utilizes a palladium-catalyzed carbonylation reaction to introduce the methyl ester group onto the pyridine ring of 2-bromo-5-methoxypyridine.
Experimental Protocol
Palladium-Catalyzed Carbonylation
This one-step approach is advantageous in its convergency but requires careful control of the reaction conditions and handling of carbon monoxide.
-
Procedure: To a solution of 2-bromo-5-methoxypyridine (1 equivalent) in methanol (5-10 volumes), a palladium catalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ (1-5 mol%) and a phosphine ligand like Xantphos or dppf (1-5 mol%) are added. A base, for instance, triethylamine or diisopropylethylamine (1.5-2 equivalents), is also added to the mixture. The reaction vessel is then purged with carbon monoxide (CO) gas and the reaction is stirred under a CO atmosphere (typically balloon pressure) at a temperature ranging from 70 to 100 °C for 12-24 hours. After the starting material is consumed (as indicated by GC-MS or TLC analysis), the reaction mixture is cooled to room temperature, filtered to remove the catalyst, and the solvent is evaporated. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to give this compound.
Data Presentation
| Reaction | Reagents & Conditions | Typical Yield | Reaction Time |
| Palladium-Catalyzed Carbonylation | 2-bromo-5-methoxypyridine, CO, Methanol, Pd catalyst, Ligand, Base, 70-100°C | 65-80% | 12-24 hours |
Experimental Workflow Diagram
Comparison and Conclusion
| Feature | Route 1 | Route 2 |
| Starting Material Availability | 5-hydroxypyridine-2-carboxylic acid is commercially available. | 2-bromo-5-methoxypyridine is commercially available. |
| Number of Steps | Two steps. | One step. |
| Overall Yield | Generally good to excellent (60-80%). | Moderate to good (65-80%). |
| Reagent & Catalyst Cost | Reagents are generally inexpensive. No specialized catalysts required. | Requires a palladium catalyst and a phosphine ligand, which can be costly. |
| Safety & Handling | Involves handling of strong acids and potentially toxic methylating agents. | Requires the use of toxic carbon monoxide gas and careful handling of the palladium catalyst. |
| Scalability | Both steps are generally scalable. | Scalability may require specialized high-pressure equipment for the carbonylation step. |
Both synthetic routes offer viable pathways to this compound.
Route 1 is a classic and reliable method that utilizes readily available and relatively inexpensive reagents. The two-step process is straightforward and generally provides high overall yields. This route is well-suited for laboratory-scale synthesis and process development where cost and simplicity are key drivers.
Route 2 presents a more convergent approach, offering the final product in a single step from a commercially available starting material. While potentially more efficient in terms of step count, it necessitates the use of a palladium catalyst and the handling of carbon monoxide, which may increase costs and require specialized safety precautions and equipment. This route might be more attractive for library synthesis or when seeking to avoid the functional group manipulations required in Route 1.
The choice between these two routes will ultimately depend on the specific requirements of the project, including scale, budget, available equipment, and safety considerations. For most standard laboratory applications, the robustness and cost-effectiveness of Route 1 make it a highly attractive option. However, for rapid access to the target molecule or in a high-throughput setting, the single-step nature of Route 2 could be advantageous, provided the necessary infrastructure is in place.
A Comparative Guide to the Synthesis of 5-Methoxypyridine-2-carboxylic Acid: Alternative Reagents and Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Methoxypyridine-2-carboxylic acid is a valuable building block in the pharmaceutical and agrochemical industries. This guide provides a comparative analysis of three prominent synthetic routes to this compound, evaluating them on key performance indicators and providing detailed experimental protocols to support informed decision-making in a research and development setting.
This document outlines and contrasts the following synthetic strategies:
-
Directed ortho-Metalation (DoM) of 5-methoxypyridine followed by carboxylation.
-
Palladium-Catalyzed Carbonylation of 2-bromo-5-methoxypyridine.
-
Oxidation of 5-methoxy-2-methylpyridine.
Each method is assessed based on reaction yield, purity, reaction time, and the nature of the reagents and conditions employed.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the three primary synthetic routes to 5-methoxypyridine-2-carboxylic acid.
| Parameter | Directed ortho-Metalation (DoM) | Palladium-Catalyzed Carbonylation | Oxidation of 5-methoxy-2-methylpyridine |
| Starting Material | 5-Methoxypyridine | 2-Bromo-5-methoxypyridine | 5-Methoxy-2-methylpyridine |
| Key Reagents | n-Butyllithium, Dry Ice (CO2) | Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., Xantphos), Carbon Monoxide source (e.g., CO gas, formic acid) | Potassium permanganate (KMnO4) |
| Typical Yield | Moderate to High | Moderate to Very Good | High (>75% achievable with optimized conditions) |
| Reaction Time | Short (typically a few hours) | Moderate (can range from hours to a day) | Moderate (several hours) |
| Reaction Temperature | Low (-78 °C to room temperature) | Elevated (typically 80-120 °C) | Elevated (reflux) |
| Key Advantages | Direct C-H functionalization, avoids pre-functionalized starting materials. | High functional group tolerance, well-established methodology. | Utilizes a readily available and strong oxidizing agent, potentially high yielding. |
| Key Disadvantages | Requires strictly anhydrous conditions and cryogenic temperatures; use of pyrophoric organolithium reagents. | Requires a transition metal catalyst and often a carbon monoxide source, which can be hazardous. | Can be challenging to control and may lead to over-oxidation or low yields if not optimized; removal of manganese dioxide byproduct. |
Experimental Protocols
Directed ortho-Metalation (DoM) of 5-methoxypyridine
This method leverages the directing effect of the methoxy group to achieve regioselective lithiation at the C-2 position, followed by quenching with carbon dioxide to form the carboxylic acid. This approach offers a direct route from a simple starting material.
Reaction Scheme:
A Comparative Guide to the Synthesis of Methyl 5-methoxypyridine-2-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for Methyl 5-methoxypyridine-2-carboxylate and its key analogs. By presenting experimental data, detailed protocols, and visual workflows, this document aims to assist researchers in selecting optimal synthetic strategies for these versatile heterocyclic compounds. Substituted pyridine-2-carboxylates are crucial building blocks in medicinal chemistry and materials science, and understanding their synthesis is paramount for the development of novel molecules.[1][2]
Structural Comparison of Analogs
The core structure, this compound, and its analogs discussed in this guide primarily differ by the substituent at the 5-position of the pyridine ring. This variation significantly influences the electronic properties and reactivity of the molecule, as well as its biological activity. The analogs covered include the 5-methoxy (the parent compound), 5-bromo, 5-hydroxy, 5-nitro, and 5-cyano derivatives.
Caption: Structural relationship of the parent compound and its key analogs.
Comparative Synthesis and Performance
The synthesis of these pyridine-2-carboxylate esters can be broadly categorized into two main strategies:
-
Esterification of the corresponding carboxylic acid: This is a straightforward and widely used method.
-
Palladium-catalyzed carbonylation of a halo-pyridine: This method allows for the direct introduction of the carboxylate group.
Below is a summary of the synthetic approaches and reported yields for the target compound and its analogs.
| Compound | Substituent (R) | Synthetic Method | Key Reagents | Yield (%) | Reference |
| This compound | -OCH₃ | Esterification | 5-Methoxypyridine-2-carboxylic acid, Methanol, Acid catalyst | Not specified | N/A |
| Methyl 5-bromopyridine-2-carboxylate | -Br | Esterification | 5-Bromopyridine-2-carboxylic acid, Methanol, Thionyl chloride | 80% | [3] |
| Methyl 5-hydroxypyridine-2-carboxylate | -OH | Esterification | 5-Hydroxypyridine-2-carboxylic acid, Methanol, Sulfuric acid | Not specified | N/A |
| Methyl 5-nitropyridine-2-carboxylate | -NO₂ | From malonic ester | 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester, Sulfuric acid | 83% (for 2-methyl-5-nitropyridine) | [4] |
| Methyl 5-cyanopyridine-2-carboxylate | -CN | Cyanation | 5-Bromopyridine-2-carboxylate, Copper(I) cyanide | Not specified | [5] |
Experimental Protocols
General Procedure for Esterification of 5-Substituted Pyridine-2-Carboxylic Acids
This protocol is a representative example for the synthesis of Methyl 5-bromopyridine-2-carboxylate.[3]
Materials:
-
5-Bromopyridine-2-carboxylic acid (1.0 eq.)
-
Anhydrous methanol
-
Thionyl chloride (10.0 eq.)
-
Saturated sodium bicarbonate solution
Procedure:
-
To a solution of 5-bromopyridine-2-carboxylic acid (e.g., 50.0 g, 0.247 mol) in anhydrous methanol (400 mL) cooled to 0 °C, add thionyl chloride (e.g., 107.0 mL, 2.47 mol) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and then heat at 50 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS).
-
After completion, concentrate the reaction mixture under reduced pressure to obtain a solid residue.
-
Slowly quench the residue with saturated sodium bicarbonate solution.
-
Collect the resulting white solid by filtration to afford Methyl 5-bromopyridine-2-carboxylate.
Caption: A typical workflow for the esterification of pyridine-2-carboxylic acids.
Biological Activity and Potential Applications
Substituted pyridine derivatives are of significant interest to drug development professionals due to their diverse biological activities. The nature of the substituent at the 5-position can drastically alter the pharmacological profile of the molecule.
-
Neuronal Nicotinic Acetylcholine Receptor (nAChR) Modulation: 5-substituted pyridine analogs have been shown to exhibit high binding affinity for nAChRs, with some acting as agonists and others as antagonists.[6] This makes them promising candidates for the development of therapeutics for neurological disorders.
-
Enzyme Inhibition: Certain pyridine-2-carboxaldehyde thiosemicarbazones, which can be derived from the corresponding esters, are known inhibitors of ribonucleotide reductase, an important target in cancer therapy.[7] Additionally, derivatives of pyridine-2,4-dicarboxylic acid have been identified as potent inhibitors of human aspartate/asparagine-β-hydroxylase (AspH), another potential anticancer target.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 3. 5-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 29682-15-3 [chemicalbook.com]
- 4. 2-Methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Cyano-5-methylpyridine | 1620-77-5 [amp.chemicalbook.com]
- 6. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Methyl 5-methoxypyridine-2-carboxylate Derivatives
For: Researchers, Scientists, and Drug Development Professionals
The robust and unambiguous structural validation of novel chemical entities is a cornerstone of chemical research and drug development. For derivatives of Methyl 5-methoxypyridine-2-carboxylate, a scaffold of interest in medicinal chemistry, precise structural confirmation is paramount to ensure that biological and structure-activity relationship (SAR) data are reliable. This guide provides a comparative overview of the most effective analytical techniques for the structural elucidation of this class of compounds, complete with experimental data and detailed protocols.
Comparison of Key Analytical Techniques
A multi-faceted analytical approach is essential for the comprehensive validation of a target molecule's structure. Each technique offers unique insights, and their combined application provides a holistic and definitive structural assignment. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography.
Table 1: High-Level Comparison of Structural Validation Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy | X-ray Crystallography |
| Information Provided | Detailed atom connectivity (¹H-¹³C framework), relative stereochemistry. | Molecular weight, elemental formula (HRMS), fragmentation patterns. | Presence of specific functional groups (e.g., C=O, C-O). | Unambiguous 3D structure, absolute stereochemistry, bond lengths/angles. |
| Sample Requirement | 1-10 mg, soluble in deuterated solvent. | Micrograms to nanograms, must be ionizable. | ~1 mg, solid or liquid. | High-quality single crystal (>0.1 mm). |
| Destructive? | No, sample is recoverable. | Yes, sample is consumed. | No, sample is recoverable. | No, the crystal can often be recovered. |
| Primary Application | Initial and detailed structural elucidation. | Confirmation of molecular weight and formula. | Rapid functional group identification. | Absolute proof of structure and stereochemistry. |
Analytical Techniques in Detail: A Case Study
To illustrate the application of these techniques, we will consider a representative example: This compound .
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are fundamental for structure confirmation.
-
¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For our example, we expect to see distinct signals for the three aromatic protons on the pyridine ring and the two methyl groups (methoxy and ester).
-
¹³C NMR: Reveals the number of unique carbon environments. The spectrum will show distinct peaks for the pyridine ring carbons, the ester carbonyl carbon, and the two methyl carbons.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| ¹H NMR Data | ¹³C NMR Data | ||
| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| H-6 | ~8.2 (d) | C-2 (C=O) | ~165 |
| H-4 | ~7.9 (dd) | C-5 | ~158 |
| H-3 | ~7.1 (d) | C-6 | ~148 |
| -COOCH₃ | ~3.9 (s) | C-4 | ~139 |
| -OCH₃ | ~3.8 (s) | C-3 | ~121 |
| -COOCH₃ | ~53 | ||
| -OCH₃ | ~56 |
Note: These are predicted values based on typical chemical shifts for similar structures. 'd' denotes a doublet, 'dd' a doublet of doublets, and 's' a singlet.
Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign each signal and confirm the substitution pattern, especially for more complex derivatives.
MS provides the molecular weight of the compound, which is a critical first step in validation. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern also offers structural clues.
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Value | Interpretation |
| Molecular Formula | C₈H₉NO₃ | |
| Exact Mass | 167.0582 | |
| Molecular Ion [M]⁺ | m/z 167 | The intact molecule. |
| Key Fragment [M-31]⁺ | m/z 136 | Loss of the methoxy group (-OCH₃) from the ester. |
| Key Fragment [M-59]⁺ | m/z 108 | Loss of the carbomethoxy group (-COOCH₃). |
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. For this compound derivatives, the most informative absorptions are from the carbonyl group of the ester and the C-O bonds of the ester and ether.
Table 4: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ester C=O | Stretch | 1720 - 1740 (strong) |
| Aromatic C=C/C=N | Stretch | 1580 - 1610 (medium) |
| Aryl Ether C-O | Asymmetric Stretch | 1230 - 1270 (strong) |
| Ester C-O | Stretch | 1100 - 1150 (strong) |
| sp² C-H | Stretch | 3000 - 3100 (medium) |
| sp³ C-H | Stretch | 2850 - 2960 (medium) |
When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure.[1] It generates a 3D model of the molecule, confirming not only the connectivity but also the absolute stereochemistry in chiral derivatives. This technique is invaluable when NMR and MS data are ambiguous or when the absolute configuration of a stereocenter must be determined.
Integrated Workflow for Structural Validation
A logical and efficient workflow ensures that all necessary data is collected to confirm the structure of a newly synthesized derivative.
Caption: An integrated workflow for the structural validation of a novel compound.
Experimental Protocols
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum. Following this, acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum.
-
2D NMR (if necessary): If assignments are not clear, perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Analysis: Integrate the ¹H signals and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the mass analyzer is calibrated to achieve high mass accuracy (<5 ppm).
-
Analysis: Determine the m/z of the molecular ion peak ([M+H]⁺ or [M+Na]⁺). Use the accurate mass to calculate the elemental composition and confirm it matches the expected formula. Analyze major fragment ions to corroborate the proposed structure.
-
Sample Preparation: Place a small amount (~1 mg) of the solid or a single drop of the liquid sample directly onto the ATR crystal.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically performs a background subtraction.
-
Analysis: Identify the characteristic absorption bands and assign them to the functional groups present in the molecule, comparing them to the expected values.
-
Crystal Growth: Grow a single crystal of the compound of suitable size and quality (typically >0.1 mm in all dimensions) with no visible cracks or defects. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[1]
-
Mounting: Carefully mount a selected crystal on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) on the diffractometer. Collect the diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model. Refine the atomic positions and thermal parameters against the experimental data until the model converges.
-
Analysis: Analyze the final refined structure to confirm atom connectivity, bond lengths, bond angles, and stereochemistry.
References
Efficacy comparison of catalysts for reactions involving Methyl 5-methoxypyridine-2-carboxylate
For researchers, scientists, and drug development professionals, the efficient catalytic synthesis and functionalization of substituted pyridines are crucial for the development of novel therapeutics and functional materials. Methyl 5-methoxypyridine-2-carboxylate is a valuable building block, and understanding the efficacy of various catalysts in reactions involving this substrate is paramount for optimizing synthetic routes.
This guide provides a comparative analysis of different catalytic systems for key cross-coupling reactions involving derivatives of this compound. The data presented is based on established palladium-catalyzed cross-coupling methodologies, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions. While direct comparative studies on this compound are not extensively documented in publicly available literature, this guide extrapolates from reactions with closely related substituted pyridine and pyrimidine systems to provide valuable insights into catalyst performance.
Palladium-Catalyzed Cross-Coupling Reactions: An Overview
Palladium complexes are the cornerstone of modern cross-coupling chemistry, offering versatile and efficient pathways for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of the palladium precursor, ligand, base, and solvent system is critical for achieving high yields and selectivity. For substrates like this compound, the electronic properties of the pyridine ring and the nature of the coupling partners dictate the optimal reaction conditions.
The general workflow for these reactions involves the oxidative addition of an aryl or vinyl halide (or triflate) to a palladium(0) species, followed by transmetalation (in Suzuki and Sonogashira reactions) or migratory insertion (in Heck reactions), and concluding with reductive elimination to yield the desired product and regenerate the active catalyst. In Buchwald-Hartwig amination, a similar cycle facilitates the formation of a carbon-nitrogen bond.
Comparative Data on Catalyst Performance
The following tables summarize typical reaction conditions and expected yields for various palladium-catalyzed cross-coupling reactions on substrates analogous to halogenated precursors of this compound. This data is intended to serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Halogenated Pyridine Esters with Arylboronic Acids
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl compounds. For a substrate like methyl 6-chloro-5-methoxypyridine-2-carboxylate, various palladium catalysts can be employed.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90-100 | 75-90 |
| PdCl₂(dppf) | Na₂CO₃ | Toluene/H₂O | 80-100 | 80-95 |
| Pd(OAc)₂ / SPhos | K₂CO₃ | 2-MeTHF/H₂O | 80-110 | 85-98 |
Note: The choice of ligand is crucial. For electron-rich or sterically hindered substrates, more sophisticated phosphine ligands like SPhos or XPhos often lead to higher yields.
Table 2: Heck Reaction of Halogenated Pyridine Esters with Alkenes
The Heck reaction enables the arylation or vinylation of alkenes. For a substrate like methyl 6-bromo-5-methoxypyridine-2-carboxylate, the following conditions are representative.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | Et₃N | DMF | 100-120 | 70-85 |
| PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80-100 | 75-90 |
| Herrmann's Catalyst | NaOAc | NMP | 120-140 | 80-95 |
Note: The Heck reaction is sensitive to the electronic nature of the alkene. Electron-deficient alkenes, such as acrylates, are generally more reactive.[1]
Table 3: Buchwald-Hartwig Amination of Halogenated Pyridine Esters
The Buchwald-Hartwig amination is a key method for the synthesis of arylamines. For a substrate like methyl 6-bromo-5-methoxypyridine-2-carboxylate, a range of amines can be coupled using specific catalyst systems.[2][3][4]
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | 70-90 |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 90-120 | 75-95 |
| [Pd(cinnamyl)Cl]₂ / cataCXium A | K₃PO₄ | t-BuOH | 80-100 | 80-98 |
Note: The choice of ligand and base is highly dependent on the nature of the amine coupling partner. Sterically hindered ligands are often required for challenging couplings.
Table 4: Sonogashira Coupling of Halogenated Pyridine Esters with Terminal Alkynes
The Sonogashira coupling is a reliable method for the synthesis of arylalkynes.[5] A copper co-catalyst is often employed, though copper-free conditions have also been developed.[6]
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25-60 | 80-95 |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 25-80 | 85-98 |
| PdCl₂(dppf) | None | Cs₂CO₃ | 1,4-Dioxane | 80-100 | 70-90 |
Note: Careful exclusion of oxygen is important to prevent the homocoupling of the alkyne (Glaser coupling).
Experimental Protocols
Detailed experimental procedures are essential for reproducibility. Below are representative protocols for the aforementioned cross-coupling reactions, which can be adapted for this compound derivatives.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Methyl 6-halo-5-methoxypyridine-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
Procedure:
-
To a reaction vessel, add the methyl 6-halo-5-methoxypyridine-2-carboxylate, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Heck Reaction
Materials:
-
Methyl 6-halo-5-methoxypyridine-2-carboxylate (1.0 equiv)
-
Alkene (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, 2-10 mol%)
-
Base (e.g., Et₃N, 2.0-3.0 equiv)
-
Solvent (e.g., DMF or acetonitrile)
Procedure:
-
In a reaction vessel, dissolve the methyl 6-halo-5-methoxypyridine-2-carboxylate, palladium catalyst, and ligand in the solvent.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the alkene and the base to the reaction mixture.
-
Heat the reaction to the specified temperature (e.g., 100 °C) and stir until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the mixture to room temperature and filter off any solids.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the catalytic cycle for a Suzuki-Miyaura reaction and a general experimental workflow.
Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2. General experimental workflow for cross-coupling reactions.
By providing a structured comparison of catalyst systems and detailed experimental guidelines, this document aims to facilitate the efficient and successful application of modern catalytic methods to this compound and its derivatives in a research and development setting.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Benchmarking the reactivity of Methyl 5-methoxypyridine-2-carboxylate against other pyridine esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of Methyl 5-methoxypyridine-2-carboxylate against other substituted pyridine esters. The information is supported by referenced data and includes detailed experimental protocols for key transformations relevant to pharmaceutical and chemical research.
Introduction
Pyridine esters are fundamental building blocks in medicinal chemistry and materials science. Their reactivity in key synthetic transformations dictates their utility in the synthesis of complex molecules. This compound is a readily available pyridine ester whose reactivity is modulated by two key features: the electron-donating methoxy group at the 5-position and the electron-withdrawing methyl ester at the 2-position. Understanding how this substitution pattern influences its reactivity compared to other pyridine esters is crucial for efficient synthesis design. This guide benchmarks its performance in three critical reaction classes: Suzuki-Miyaura cross-coupling, ester hydrolysis, and amide bond formation.
Factors Influencing Pyridine Ester Reactivity
The reactivity of a pyridine ester is a balance of steric and electronic effects. The nitrogen atom makes the pyridine ring electron-deficient, particularly at the 2, 4, and 6-positions, which are susceptible to nucleophilic attack.[1][2] Substituents can either enhance or diminish this effect.
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or halides increase the electrophilicity of the ring, accelerating nucleophilic substitution and increasing the acidity of the ester, making it more prone to hydrolysis.
-
Electron-Donating Groups (EDGs) like -OCH₃ or -N(CH₃)₂ decrease the ring's electrophilicity. In the case of this compound, the methoxy group at the 5-position increases electron density, which can slow down nucleophilic aromatic substitution but may facilitate electrophilic reactions (not covered here) or influence the oxidative addition step in cross-coupling reactions.
-
Position of Substituents: The location of both the ester and other substituents significantly impacts reactivity due to resonance and inductive effects.
References
A Comparative Cost-Effectiveness Analysis of Methyl 5-methoxypyridine-2-carboxylate in PROTAC Synthesis
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker connecting the target-binding warhead and the E3 ligase ligand plays a pivotal role. The chemical composition of this linker significantly influences the efficacy, selectivity, and pharmacokinetic properties of the resulting PROTAC. While flexible polyethylene glycol (PEG) and alkyl chains have been the traditional choice for their synthetic accessibility, there is a growing body of evidence highlighting the advantages of incorporating rigid heterocyclic moieties, such as pyridine derivatives, into the linker structure. This guide provides a comprehensive cost-effectiveness analysis of using Methyl 5-methoxypyridine-2-carboxylate as a rigid linker component in PROTAC synthesis, comparing it with a conventional flexible PEG-based linker.
Performance Comparison: The Impact of Linker Rigidity
The incorporation of rigid linkers, such as those derived from this compound, can pre-organize the PROTAC molecule into a bioactive conformation. This structural constraint can reduce the entropic penalty upon binding to the target protein and the E3 ligase, potentially leading to a more stable and productive ternary complex. A more stable ternary complex is a key determinant for efficient ubiquitination and subsequent degradation of the target protein.
For the purpose of this comparative analysis, we will consider a well-characterized target, Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression. We will compare a hypothetical BRD4-targeting PROTAC incorporating a linker derived from this compound (PROTAC-MMPC) with a widely studied BRD4 PROTAC utilizing a flexible PEG linker (PROTAC-PEG).
Table 1: Performance Comparison of BRD4-Targeting PROTACs
| Feature | PROTAC-MMPC (with this compound linker) | PROTAC-PEG (with flexible PEG linker) |
| Linker Type | Rigid Heterocyclic | Flexible Polyethylene Glycol |
| Degradation Potency (DC50) | Estimated < 10 nM | 20-50 nM |
| Maximal Degradation (Dmax) | > 90% | ~90% |
| Cell Permeability (Papp) | Moderate to High | Moderate |
| Metabolic Stability | High | Moderate |
Note: The performance data for PROTAC-MMPC is an educated estimate based on published trends indicating that rigid linkers can enhance the potency of PROTACs.
Experimental Protocols
To provide a clear basis for our cost-effectiveness analysis, we outline the synthetic methodologies for incorporating both the this compound and a flexible PEG linker into a PROTAC scaffold.
Protocol 1: Synthesis of a PROTAC Linker from this compound
This protocol describes a typical amide coupling reaction to conjugate the pyridine-based linker to an amine-functionalized component of the PROTAC.
Materials:
-
This compound
-
Amine-functionalized PROTAC intermediate (e.g., warhead or E3 ligase ligand with an amino-PEG tail)
-
Lithium hydroxide (LiOH)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrolysis of the Ester: Dissolve this compound (1.0 eq) in a mixture of THF and water. Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS). Acidify the reaction mixture with 1N HCl and extract the carboxylic acid product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Amide Coupling: To a solution of the resulting 5-methoxypyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15 minutes. Add the amine-functionalized PROTAC intermediate (1.1 eq) and continue stirring at room temperature for 4-12 hours.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired PROTAC.
Protocol 2: Synthesis of a PROTAC with a Flexible PEG Linker
This protocol outlines a standard procedure for incorporating a commercially available Boc-protected amino-PEG-acid linker.
Materials:
-
Boc-NH-PEGx-COOH (e.g., x=4)
-
Amine-functionalized warhead
-
Carboxylic acid-functionalized E3 ligase ligand
-
HATU
-
DIPEA
-
Trifluoroacetic acid (TFA)
-
DMF, anhydrous
-
DCM, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
First Amide Coupling: Couple the Boc-NH-PEGx-COOH linker (1.0 eq) to the amine-functionalized warhead (1.1 eq) using HATU (1.2 eq) and DIPEA (2.0 eq) in anhydrous DMF. Purify the resulting Boc-protected intermediate by column chromatography.
-
Boc Deprotection: Dissolve the intermediate in DCM and add TFA (10-20% v/v). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.
-
Second Amide Coupling: Couple the deprotected amine intermediate (1.0 eq) with the carboxylic acid-functionalized E3 ligase ligand (1.1 eq) using HATU (1.2 eq) and DIPEA (2.0 eq) in anhydrous DMF.
-
Work-up and Purification: Perform an aqueous work-up as described in Protocol 1 and purify the final PROTAC by preparative HPLC.
Cost-Effectiveness Analysis
The cost-effectiveness of a synthetic route is determined by the price of starting materials, the number of synthetic steps, and the overall yield.
Table 2: Cost Comparison of Starting Materials for Linker Synthesis
| Starting Material | Supplier | Price (per gram) |
| This compound | Sigma-Aldrich | ~$150 |
| 5-Bromo-2-methylpyridine (precursor for MMPC) | Sigma-Aldrich | ~$20 |
| Palladium(II) acetate (catalyst for MMPC synthesis) | Sigma-Aldrich | ~$100 |
| Boc-NH-PEG4-COOH | BroadPharm | ~$150 |
| 1-Boc-piperazine (alternative rigid linker precursor) | MedchemExpress | ~$5 |
Note: Prices are approximate and subject to change. Bulk pricing will be significantly lower.
While the direct cost of this compound and a comparable PEG linker building block may be similar on a per-gram basis, a comprehensive cost analysis must consider the entire synthetic route. The synthesis of this compound from commercially available precursors like 5-bromo-2-methylpyridine involves a palladium-catalyzed carbonylation reaction, which adds to the overall cost in terms of catalyst and purification steps.
However, the potential for a PROTAC with a rigid pyridine-based linker to exhibit significantly higher potency (lower DC50) translates to a lower required therapeutic dose. This dose reduction can lead to substantial long-term cost savings in drug development and manufacturing, potentially outweighing the initial higher cost of the linker synthesis. For instance, a 5-fold increase in potency could lead to a corresponding reduction in the amount of active pharmaceutical ingredient (API) needed per dose, significantly impacting the cost of goods.
Visualization of Synthetic Workflow and PROTAC Action
To visually represent the concepts discussed, the following diagrams are provided.
Caption: Comparative synthetic workflows for PROTACs.
Caption: Mechanism of PROTAC-mediated protein degradation.
Conclusion
The choice of linker is a critical decision in PROTAC design with significant implications for both biological activity and overall cost-effectiveness. While flexible PEG linkers offer synthetic convenience, the incorporation of rigid heterocyclic linkers derived from building blocks like this compound presents a compelling strategy for enhancing PROTAC potency. The potential for a more potent molecule can translate into lower therapeutic doses, which may offset the potentially higher initial synthetic cost of the linker. This guide provides researchers and drug development professionals with a framework for evaluating the trade-offs between different linker strategies, ultimately aiding in the rational design of more effective and economically viable targeted protein degraders.
A Comparative Guide to Novel Compounds Synthesized from Methyl 5-methoxypyridine-2-carboxylate: Potent Inhibitors of the PI3K/mTOR Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel sulfonamide methoxypyridine derivatives, synthesized from the versatile starting material Methyl 5-methoxypyridine-2-carboxylate. The showcased compounds have been characterized as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key regulators in cell signaling pathways frequently dysregulated in cancer. This guide presents their biological performance against alternative compounds, supported by experimental data, to aid in the advancement of cancer drug discovery and development.
Performance Comparison of Synthesized Compounds
The following tables summarize the in vitro efficacy of a series of synthesized sulfonamide methoxypyridine derivatives. The data highlights their inhibitory activity against PI3Kα and mTOR kinases, as well as their anti-proliferative effects on human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.[1]
Table 1: In Vitro Kinase Inhibitory Activity of Sulfonamide Methoxypyridine Derivatives [1]
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 22c | 0.22 | 23 |
| Gedatolisib (Reference) | 0.4 | 1.6 |
| Omipalisib (Reference) | 0.13 | 1.6 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: In Vitro Anti-proliferative Activity of Sulfonamide Methoxypyridine Derivatives [1]
| Compound | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |
| 22c | 130 | 20 |
| Gedatolisib (Reference) | 36 | 35 |
| Omipalisib (Reference) | 12 | 14 |
IC50 values represent the concentration of the compound required to inhibit the proliferation of 50% of the cells.
Compound 22c , a quinoline derivative, demonstrates exceptional potency against PI3Kα with an IC50 of 0.22 nM and strong activity against mTOR (IC50 = 23 nM).[1] Notably, it exhibits potent anti-proliferative effects, particularly against the HCT-116 colon cancer cell line with an IC50 of 20 nM.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
Synthesis of Sulfonamide Methoxypyridine Derivatives
A general synthetic route starting from this compound to produce the sulfonamide methoxypyridine core is outlined below. This core can then be further modified to generate a library of derivatives, including compound 22c.
References
Safety Operating Guide
Proper Disposal of Methyl 5-methoxypyridine-2-carboxylate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. Methyl 5-methoxypyridine-2-carboxylate, a pyridine derivative, necessitates careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for its proper disposal, drawing from safety data sheets of the compound and its structural analogs.
Immediate Safety and Hazard Information
While a complete Safety Data Sheet (SDS) for this compound is not publicly available, information from suppliers and data for similar pyridine compounds indicate that it should be handled as a hazardous substance. Pyridine derivatives are often flammable, toxic, and irritating to the skin and eyes.[1] Therefore, all waste containing this compound must be treated as hazardous.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber or nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]
-
Lab Coat: A standard laboratory coat to protect clothing and skin.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[1]
Quantitative Data Summary
The following table summarizes key identifiers for this compound.
| Property | Value |
| CAS Number | 29681-39-8 |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in adherence to local, state, and federal regulations. Never discharge this chemical down the drain or dispose of it with regular trash.[2]
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[1]
-
-
Waste Collection:
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," its CAS number (29681-39-8), and indicate the associated hazards (e.g., Flammable, Toxic, Irritant).[1]
-
-
Storage:
-
Spill Management:
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste management company.[5] These companies are equipped to handle the transportation, treatment, and final disposal in compliance with all regulations.
-
Experimental Protocols
Spill Neutralization and Cleanup (for small spills):
-
Ensure proper PPE is worn.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Collect all cleanup materials as hazardous waste.
Mandatory Visualization
References
Essential Safety and Operational Protocols for Handling Methyl 5-methoxypyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling Methyl 5-methoxypyridine-2-carboxylate (CAS No. 29681-39-8).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the safety protocols for pyridine and its derivatives, which share structural similarities and potential hazards.[2][3] Pyridine compounds are typically flammable, toxic, and irritant, necessitating careful handling.[3][4]
Immediate Safety and Handling
All handling of this compound should occur in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2][5] An emergency eyewash station and safety shower must be readily accessible.[5]
Personal Protective Equipment (PPE) Requirements:
Proper PPE is mandatory to prevent skin and eye contact, and inhalation of vapors.[2]
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Nitrile gloves may offer short-term protection but should be checked for compatibility.[2][5][6] | To prevent skin contact and absorption. |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields. A face shield is recommended when there is a risk of splashing.[2][6][7] | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat, fully buttoned. | To protect clothing and skin from contamination.[6] |
| Respiratory Protection | Use in a chemical fume hood is the primary engineering control. If not feasible, a respirator may be required based on a risk assessment.[3][6] | To avoid inhalation of vapors. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that the chemical fume hood is functioning correctly.[5]
-
Container Handling: Keep the container of this compound tightly closed when not in use.[5][8] Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][9]
-
Dispensing: Grounding and bonding of containers and receiving equipment may be necessary to prevent static discharge, especially when handling larger quantities.[9] Use only non-sparking tools.[9]
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[2][8]
-
Eye Contact: Flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes and seek medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[11]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[3][12]
-
Waste Identification and Segregation: Collect all waste, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.[3][5] Do not mix with incompatible waste streams such as strong oxidizing agents and acids.[3][5]
-
Container Labeling: The waste container must be properly sealed and labeled with the chemical name and associated hazards (e.g., Flammable, Toxic, Irritant).[3]
-
Storage: Store the waste container in a designated, secure, and well-ventilated satellite accumulation area.[3]
-
Final Disposal: Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[4][12] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[4]
Experimental Workflow: Handling and Quenching
The following diagram illustrates a typical workflow for handling a pyridine derivative and quenching the reaction.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. benchchem.com [benchchem.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. mcrsafety.com [mcrsafety.com]
- 8. benchchem.com [benchchem.com]
- 9. lobachemie.com [lobachemie.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
